2-Bromo-6-methyl-4-(trifluoromethyl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-6-methyl-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-2-5(7(9,10)11)3-6(8)12-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOUYBVNDMGYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591364 | |
| Record name | 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451459-17-9 | |
| Record name | 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-methyl-4-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-6-methyl-4-(trifluoromethyl)pyridine chemical properties
An In-depth Technical Guide to 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine
Introduction
This compound is a halogenated and trifluoromethylated pyridine derivative. Its structural features, including a bromine atom, a methyl group, and an electron-withdrawing trifluoromethyl group on the pyridine ring, make it a valuable and versatile intermediate in organic synthesis. The bromine atom serves as a key functional group for various cross-coupling reactions, while the trifluoromethyl group can enhance properties such as lipophilicity and metabolic stability in target molecules. This makes the compound particularly relevant in the fields of medicinal chemistry and agrochemical research as a building block for designing new active pharmaceutical ingredients and specialized chemicals.[1][2]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 451459-17-9 | [3][4][5] |
| Molecular Formula | C₇H₅BrF₃N | [4][5] |
| Molecular Weight | 240.02 g/mol | [4] |
| Appearance | Not explicitly stated; related compounds are solids or liquids. | |
| Boiling Point | 202.8 ± 35.0 °C (Predicted) | [4] |
| Density | 1.614 ± 0.06 g/cm³ (Predicted) | [4] |
| InChI Key | OMOUYBVNDMGYGB-UHFFFAOYSA-N | [3] |
| Purity | ≥95% (Typically available) | [3] |
Synthesis and Reactivity
This compound is primarily used as a reactant in more complex syntheses. Several methods exist for its preparation, with directed lithiation and halogen exchange being prominent pathways.
Synthesis Pathways
Directed Lithiation: This is considered a reliable and high-yield method for preparing brominated trifluoromethylpyridines.[1] The process involves the use of a strong base, such as n-butyllithium, at very low temperatures to deprotonate a precursor molecule at a specific position. The resulting lithiated intermediate is then treated with an electrophilic brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom with high regioselectivity.[1] This method's precision makes it ideal for producing high-purity building blocks for pharmaceuticals.[1]
Caption: General workflow for directed lithiation synthesis.
Halogen Exchange: Another common approach is the halogen exchange reaction. In this method, a pyridine derivative with a different halogen (e.g., chlorine or iodine) or another suitable leaving group at the 2-position is reacted with a bromide source.[1] This reaction is often catalyzed by a transition metal, such as copper(I) bromide, to facilitate the exchange. While potentially more cost-effective, this pathway may result in lower yields or require more extensive purification compared to directed lithiation.[1]
Reactivity
The primary utility of this compound in synthesis stems from the reactivity of the C-Br bond. The bromine atom acts as an excellent leaving group, making the compound a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of diverse and complex molecular fragments. This reactivity is fundamental to its role as a building block in drug discovery and materials science.[2]
Caption: Reactivity in metal-catalyzed cross-coupling reactions.
Experimental Protocols
Representative Synthesis via Directed Lithiation
This protocol is a representative example based on established chemical principles for directed lithiation reactions as described in the literature.[1]
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the appropriate 6-methyl-4-(trifluoromethyl)pyridine precursor in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture while maintaining the temperature at -78 °C. Stir for 1-2 hours to ensure the formation of the lithiated intermediate.
-
Bromination: Add a solution of N-bromosuccinimide (NBS) in anhydrous THF dropwise to the mixture. Allow the reaction to proceed at -78 °C for several hours.
-
Quenching: Slowly warm the reaction to room temperature and quench by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
Hazard Identification
Recommended Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[6][7]
Storage
-
Keep the container tightly sealed and store under an inert atmosphere (e.g., argon) to prevent degradation.[3][4]
-
Recommended storage temperature is room temperature.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 3. This compound | 451459-17-9 [sigmaaldrich.com]
- 4. 451459-17-9 CAS MSDS (2-BROMO-6-METHYL-4-TRIFLUOROMETHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Bromo-6-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine (CAS: 451459-17-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry. This document consolidates available data on its physicochemical properties, spectroscopic characterization, and safe handling. Furthermore, it details its application in the synthesis of advanced intermediates for drug discovery, with a particular focus on its role in the development of DNA Polymerase Theta (Polθ) inhibitors for cancer therapy. Detailed experimental protocols and workflow visualizations are provided to assist researchers in its practical application.
Core Compound Properties
This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromo and methyl groups provide reactive handles for further chemical modifications, making it a valuable scaffold in drug design.
Table 1: Physicochemical and Safety Data
| Property | Value | Source |
| CAS Number | 451459-17-9 | |
| Molecular Formula | C₇H₅BrF₃N | |
| Molecular Weight | 240.02 g/mol | |
| Boiling Point | 202.8±35.0 °C (Predicted) | N/A |
| Density | 1.614±0.06 g/cm³ (Predicted) | N/A |
| Purity | Typically ≥95% | |
| Storage Temperature | Room temperature, under inert atmosphere (Argon) | |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 |
Spectroscopic Data
While comprehensive, publicly available spectra for this compound are limited, data for structurally similar compounds provide valuable reference points for characterization.
Table 2: Spectroscopic Data for Related Pyridine Derivatives
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) | Mass Spectrum (m/z) |
| 5-Bromo-2-(trifluoromethyl)pyridine | 8.82 (d, J = 1.7 Hz, 1H), 8.05 (dd, J = 8.3, 1.7 Hz, 1H), 7.61 (d, J = 8.3 Hz, 1H) | N/A | -67.9 (s, 3F) | N/A |
| 3-Chloro-2-(trifluoromethyl)pyridine | 8.62 (d, J = 3.7 Hz, 1H), 7.91 (d, J = 12.7 Hz, 1H), 7.49 (dd, J = 8.2, 4.6 Hz, 1H) | 146.7, 144.8 (q, J = 34.3 Hz), 139.6, 130.6, 127.3, 121.0 (q, J = 276.2 Hz) | -66.3 (s, 3F) | 181 (M⁺-H) |
| 6-(Trifluoromethyl)pyridin-3-yl)ethanone | 9.27 (s, 1H), 8.43 (d, J = 8.2 Hz, 1H), 7.84 (d, J = 8.2 Hz, 1H), 2.72 (s, 3H) | 195.4, 151.3 (q, J = 35.3 Hz), 149.9, 137.2, 134.2 (q, J = 0.9 Hz), 121.1 (q, J = 275.6 Hz), 120.5 (q, J = 2.7 Hz), 27.0 | -68.3 (s, 3F) | 189 (M⁺) |
Note: The data presented is for related compounds and should be used for comparative purposes.[1]
Synthesis and Experimental Protocols
Application in the Synthesis of DNA Polymerase Theta (Polθ) Inhibitors
A significant application of this compound is as a key intermediate in the synthesis of novel heterocyclic compounds targeting DNA Polymerase Theta (Polθ), a crucial enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway. These inhibitors have therapeutic potential in cancer treatment.
The following is a representative experimental protocol for a Buchwald-Hartwig amination reaction using this compound as a substrate, based on procedures described in recent patent literature.
Reaction Scheme:
Procedure:
-
To a solution of the desired amine (e.g., a substituted aniline or heterocyclic amine) in a suitable solvent (e.g., 1,4-dioxane) is added this compound.
-
A palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos) are added to the mixture.
-
A base (e.g., K₂CO₃) is added, and the reaction vessel is degassed and purged with an inert gas (e.g., N₂).
-
The reaction mixture is heated to a specified temperature (e.g., 100 °C) and stirred for a designated period (e.g., 3 hours) under an inert atmosphere.
-
Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by standard methods, such as column chromatography, to yield the desired N-arylated pyridine derivative.
Visualization of Workflows and Pathways
General Synthetic Workflow
The following diagram illustrates a general workflow for the utilization of this compound in a palladium-catalyzed cross-coupling reaction.
Role in Targeting the DNA Damage Response Pathway
Inhibitors synthesized from this compound target DNA Polymerase Theta (Polθ), an enzyme involved in the error-prone DNA repair pathway known as microhomology-mediated end joining (MMEJ). In cancers with deficiencies in high-fidelity DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations), the cancer cells become highly dependent on MMEJ for survival. Inhibiting Polθ in such contexts can lead to synthetic lethality and tumor cell death.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules, particularly in the field of drug discovery. Its utility has been demonstrated in the development of potent inhibitors of DNA Polymerase Theta, highlighting its potential in the creation of novel cancer therapeutics. This guide provides essential technical information to aid researchers in the effective and safe use of this important chemical intermediate. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in medicinal chemistry and materials science.
References
An In-depth Technical Guide to 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-methyl-4-(trifluoromethyl)pyridine is a halogenated and trifluoromethylated pyridine derivative. Its structural features, including the reactive bromine atom and the electron-withdrawing trifluoromethyl group, make it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the known physical properties, synthesis, and spectroscopic data for this compound, intended to support its application in research and development, particularly in the fields of medicinal chemistry and materials science. While specific biological signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with known biological activities.
Core Physical Properties
Quantitative data for the physical properties of this compound is limited, with some values being predicted rather than experimentally determined. The available information is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrF₃N | [1] |
| Molecular Weight | 240.02 g/mol | [1] |
| Physical Form | Liquid (at room temperature) | |
| Boiling Point | 202.8 ± 35.0 °C (Predicted) | [2] |
| Density | 1.614 g/cm³ (Predicted) | [2] |
| Melting Point | Not available | |
| Solubility | No specific data available. Expected to be soluble in common organic solvents. |
Experimental Protocols
General Protocol for Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of a small quantity of a liquid sample.
Materials:
-
Thiele tube
-
Thermometer (with appropriate range)
-
Capillary tube (sealed at one end)
-
Small test tube or fusion tube
-
Heat source (e.g., Bunsen burner)
-
Liquid paraffin or high-boiling silicone oil
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Fill the Thiele tube with liquid paraffin to a level just above the side-arm.
-
Place a few drops of the this compound sample into the small test tube.
-
Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Insert the thermometer and attached tube into the Thiele tube, ensuring the heat-transfer liquid covers the sample.
-
Gently heat the side arm of the Thiele tube with a small flame.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[3][4]
General Protocol for Solubility Determination
A qualitative assessment of solubility can be performed as follows:
Materials:
-
Small test tubes
-
A sample of this compound
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane, toluene, dimethyl sulfoxide (DMSO), dimethylformamide (DMF))
Procedure:
-
Place a small amount (e.g., 10-20 mg) of this compound into a series of test tubes.
-
To each tube, add a small volume (e.g., 1 mL) of a different solvent.
-
Agitate the tubes vigorously.
-
Observe whether the compound dissolves completely, partially, or not at all at room temperature.
-
If the compound does not dissolve at room temperature, gentle heating can be applied to assess solubility at elevated temperatures.[5][6][7][8][9]
Synthesis
While a specific, detailed, peer-reviewed synthesis protocol for this compound was not found in the available literature, general methods for the synthesis of similar brominated trifluoromethylpyridines have been described. One common approach involves the bromination of a corresponding lutidine derivative. A plausible synthetic route is outlined below.
Logical Synthesis Workflow
The synthesis of this compound can be envisioned as a multi-step process starting from a suitable precursor. A potential pathway could involve the introduction of the trifluoromethyl group onto a pyridine ring, followed by a selective bromination.
Spectroscopic Data
While full, detailed spectra for this compound are not widely published, some information can be inferred from related compounds and general principles of spectroscopy.
¹H NMR Spectroscopy
A proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shift of the methyl group at the 6-position is anticipated to be around 2.5 ppm. The two aromatic protons would appear as singlets or narrow doublets in the aromatic region (typically 7.0-8.5 ppm), with their exact chemical shifts influenced by the electronic effects of the bromo and trifluoromethyl substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyridine ring carbons would be influenced by the substituents.
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom, the methyl group, and potentially the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and strong C-F stretching bands associated with the trifluoromethyl group.
Biological Activity and Signaling Pathways
There is no specific information in the reviewed literature detailing the biological activity or the interaction of this compound with any signaling pathways. However, the trifluoromethylpyridine motif is a key structural component in a number of active pharmaceutical ingredients and agrochemicals. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of molecules to biological targets. Therefore, derivatives of this compound could be of interest for screening in various biological assays.
Conclusion
This compound is a chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and materials science. This guide has summarized the currently available information on its physical properties and offers general protocols for their determination. While detailed experimental data is sparse, the provided information serves as a valuable resource for researchers working with this compound. Further experimental investigation is required to fully characterize its physical and chemical properties.
References
- 1. youtube.com [youtube.com]
- 2. 451459-17-9 CAS MSDS (2-BROMO-6-METHYL-4-TRIFLUOROMETHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. quora.com [quora.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
2-Bromo-6-methyl-4-(trifluoromethyl)pyridine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine, a key building block in synthetic chemistry. It outlines the core physicochemical properties and provides a representative logical workflow for its application in chemical synthesis.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. These values are essential for reaction planning, safety assessments, and analytical method development.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrF₃N | [1][2] |
| Molecular Weight | 240.02 g/mol | [1][2] |
| CAS Number | 451459-17-9 | [1][2][3] |
| Boiling Point | 202.8 ± 35.0 °C (Predicted) | [1] |
| Density | 1.614 ± 0.06 g/cm³ (Predicted) | [1] |
| InChI Key | OMOUYBVNDMGYGB-UHFFFAOYSA-N | [3] |
| MDL Number | MFCD07368051 | [2] |
Logical Workflow in Chemical Synthesis
This compound is a versatile intermediate. The presence of a bromine atom on the pyridine ring allows for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making it a valuable precursor for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and agrochemicals. The diagram below illustrates its logical role as a starting material.
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route for 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine, a valuable building block in medicinal chemistry and materials science. The unique combination of a reactive bromine atom, a methyl group, and a strongly electron-withdrawing trifluoromethyl group on the pyridine scaffold makes it a versatile intermediate for the synthesis of novel pharmaceuticals and agrochemicals. This document outlines a two-step synthetic methodology, complete with a detailed experimental protocol and quantitative data, to facilitate its preparation and application in research and development.
Overview of the Synthetic Strategy
The most plausible and widely applicable method for the synthesis of this compound involves a two-step process. The core strategy is centered around the initial synthesis of the pyridinone precursor, 6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one, followed by a bromination reaction to replace the hydroxyl group with a bromine atom.
The general workflow for this synthesis is depicted below:
Caption: General two-step synthetic workflow.
This approach is advantageous due to the commercial availability of precursors for the pyridinone synthesis and the reliability of the subsequent bromination reaction on hydroxypyridines.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound and its precursor is provided below for easy reference.
| Property | 6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one | This compound |
| CAS Number | 22123-19-9 | 451459-17-9 |
| Molecular Formula | C₇H₆F₃NO | C₇H₅BrF₃N |
| Molecular Weight | 177.12 g/mol | 240.02 g/mol |
| Appearance | White to off-white solid | Liquid |
| Boiling Point | Not readily available | 202.8±35.0 °C (Predicted)[1] |
| Storage Conditions | Room temperature | Inert atmosphere, room temperature[2] |
Detailed Experimental Protocols
Step 1: Synthesis of 6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one
The synthesis of the pyridinone intermediate can be achieved through the cyclocondensation of a trifluoromethyl-containing building block with an appropriate precursor. This method is analogous to established procedures for similar pyridinone structures.
Reaction Scheme:
Caption: Synthesis of the pyridinone intermediate.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Acetone
-
Ammonia (aqueous solution, e.g., 28%)
-
Ethanol
-
Hydrochloric acid (for acidification)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and acetone (1.2 eq) in ethanol.
-
To this solution, add a concentrated aqueous solution of ammonia (3.0 eq).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 5-6.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one.
Expected Yield: 60-75%
Step 2: Bromination of 6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one
The conversion of the pyridinone to the final bromo-pyridine is achieved using a standard brominating agent for hydroxypyridines. This protocol is adapted from the synthesis of structurally similar brominated pyridines.[3]
Reaction Scheme:
Caption: Bromination of the pyridinone intermediate.
Materials:
-
6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one
-
Phosphorus oxybromide (POBr₃) or Phosphorus tribromide (PBr₃)
-
Anhydrous toluene (or another high-boiling inert solvent)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry, three-necked flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, add 6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) and phosphorus oxybromide (POBr₃) (1.5 eq).
-
Carefully heat the reaction mixture to 120-140°C under a nitrogen atmosphere. The mixture will become a molten slurry.
-
Maintain the reaction at this temperature for 2-4 hours, monitoring the progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a liquid.
Expected Yield: 70-85%
Quantitative Data Summary
The following table summarizes the typical quantitative data for the proposed synthetic route.
| Parameter | Step 1: Pyridinone Synthesis | Step 2: Bromination |
| Reactant Ratio | 1:1.2:3 (Ester:Ketone:Ammonia) | 1:1.5 (Pyridinone:POBr₃) |
| Reaction Time | 12-24 hours | 2-4 hours |
| Temperature | Reflux (Ethanol) | 120-140°C |
| Typical Yield | 60-75% | 70-85% |
| Purification | Precipitation/Filtration | Vacuum Distillation |
Safety and Handling
-
Trifluoromethylated compounds: Handle with care as they can be volatile and potentially toxic.
-
Phosphorus oxybromide/tribromide: These reagents are corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood under anhydrous conditions. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.
-
Quenching: The quenching of the bromination reaction is highly exothermic and should be performed with extreme caution by adding the reaction mixture slowly to a large excess of ice.
This guide provides a robust and reproducible methodology for the synthesis of this compound, enabling further exploration of its utility in various fields of chemical research and development.
References
In-Depth Technical Guide to 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine: A Core Structural Analysis for Chemical Researchers
For immediate release: This technical guide offers a comprehensive structural analysis of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine, a key heterocyclic building block in modern medicinal chemistry and drug discovery. This document provides researchers, scientists, and drug development professionals with essential physicochemical data, predicted spectroscopic analysis, potential synthetic routes, and detailed experimental protocols for its characterization.
Physicochemical Properties
This compound is a substituted pyridine derivative with the chemical formula C₇H₅BrF₃N.[1][2] Its structural characteristics, including the presence of a bromine atom, a methyl group, and an electron-withdrawing trifluoromethyl group, make it a versatile intermediate in the synthesis of complex organic molecules. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 451459-17-9 | [1][2] |
| Molecular Formula | C₇H₅BrF₃N | [1][2] |
| Molecular Weight | 240.02 g/mol | [1] |
| Predicted Boiling Point | 202.8 ± 35.0 °C | [1] |
| Predicted Density | 1.614 ± 0.06 g/cm³ | [1] |
| Storage Conditions | Room temperature, under inert atmosphere (e.g., Argon) |
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 - 7.8 | Singlet (or narrow doublet) | 1H | H-3 or H-5 | The protons on the pyridine ring will be deshielded. The coupling between them might be small. |
| ~ 7.5 - 7.8 | Singlet (or narrow doublet) | 1H | H-5 or H-3 | Similar to the other aromatic proton. |
| ~ 2.5 | Singlet | 3H | -CH₃ | The methyl group protons will appear as a singlet in the aliphatic region. |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will be characterized by the presence of seven distinct carbon signals, including the trifluoromethyl carbon which will exhibit a quartet due to coupling with the three fluorine atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 | C6 | Carbon adjacent to nitrogen and bearing the methyl group. |
| ~ 145 (quartet) | C4 | Carbon bearing the trifluoromethyl group, showing C-F coupling. |
| ~ 140 | C2 | Carbon bearing the bromine atom. |
| ~ 125 (quartet) | -CF₃ | Trifluoromethyl carbon, split into a quartet by the three fluorine atoms. |
| ~ 120 | C3 or C5 | Aromatic carbon. |
| ~ 118 | C5 or C3 | Aromatic carbon. |
| ~ 24 | -CH₃ | Methyl carbon. |
Mass Spectrometry
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[7]
| m/z | Interpretation |
| 239/241 | Molecular ion peak [M]⁺ |
| 160 | Loss of Br radical [M-Br]⁺ |
| 140 | Loss of Br and HF [M-Br-HF]⁺ |
| 69 | CF₃⁺ fragment |
Synthesis and Reactivity
The synthesis of this compound can be approached through several established methods for the functionalization of pyridine rings. One plausible synthetic strategy involves the bromination of a pre-functionalized pyridine precursor. Common synthetic routes for related compounds include directed lithiation followed by bromination, or halogen exchange reactions.[8]
A potential synthetic pathway is outlined in the diagram below:
Caption: A potential synthetic route to this compound.
The bromine atom at the 2-position and the trifluoromethyl group at the 4-position make this compound a valuable substrate for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of functional groups.
Experimental Protocols
The following are detailed protocols for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tube
-
Tetramethylsilane (TMS) as an internal standard (optional)
Procedure:
-
Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small drop of TMS as an internal standard.
-
Cap the NMR tube and invert it several times to ensure a homogeneous solution.
-
Place the sample in the NMR spectrometer.
-
Acquire the ¹H spectrum using standard acquisition parameters.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or TMS.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
This compound (approx. 1 mg/mL solution)
-
Methanol or acetonitrile (LC-MS grade)
Procedure:
-
Prepare a dilute solution of the compound (approximately 1 µg/mL to 10 µg/mL) in a suitable solvent.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Obtain a full scan mass spectrum to identify the molecular ion peak.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain the fragmentation pattern.
-
Analyze the resulting spectrum for the characteristic isotopic pattern of bromine and identify the major fragment ions.
Experimental Workflow
The logical workflow for the complete structural characterization of a newly synthesized batch of this compound is depicted below.
Caption: A typical workflow for the synthesis and structural elucidation of this compound.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate its synthesis, characterization, and application in the development of novel chemical entities.
References
- 1. 451459-17-9 CAS MSDS (2-BROMO-6-METHYL-4-TRIFLUOROMETHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-Bromo-6-methylpyridine(5315-25-3) 1H NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 13C NMR [m.chemicalbook.com]
- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 13C NMR [m.chemicalbook.com]
- 7. savemyexams.com [savemyexams.com]
- 8. nbinno.com [nbinno.com]
Spectroscopic Profile of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Therefore, this guide will focus on providing the known physical properties, detailed and generalized experimental protocols for obtaining the necessary spectroscopic data, and a logical workflow for such a characterization. This information is intended to equip researchers with the necessary methodologies to acquire and interpret the spectroscopic data for 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine in a laboratory setting.
Compound Identification and Physical Properties
-
Chemical Name: this compound
-
CAS Number: 451459-17-9
-
Molecular Formula: C₇H₅BrF₃N
-
Molecular Weight: 240.02 g/mol
-
Predicted Boiling Point: 202.8 ± 35.0 °C[1]
-
Predicted Density: 1.614 ± 0.06 g/cm³[1]
Spectroscopic Data Summary
The following tables are structured to summarize the key spectroscopic data for this compound. As experimental data is not publicly available, these tables are presented as a template for data population upon experimental acquisition.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Data not available | ||||
| Data not available | ||||
| Data not available |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | ||
| Data not available | ||
| Data not available | ||
| Data not available |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available | ||
| Data not available | ||
| Data not available |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider include the spectral width, acquisition time, relaxation delay, and number of scans.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (Free Induction Decay).
-
Perform phase and baseline corrections to the resulting spectra.
-
Calibrate the chemical shifts using the internal standard (TMS) or the residual solvent peak (for CDCl₃, δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Procedure (Thin Solid Film Method):
-
Sample Preparation:
-
Dissolve a small amount (a few mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).
-
Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the significant absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS).
Procedure (Electron Impact Ionization):
-
Sample Introduction:
-
Prepare a dilute solution of this compound in a volatile solvent.
-
Inject the sample into the gas chromatograph, which separates the compound from the solvent and any impurities before it enters the mass spectrometer.
-
-
Ionization:
-
In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize, primarily forming a molecular ion (M⁺), which is a radical cation.
-
-
Mass Analysis and Detection:
-
The molecular ion and any fragment ions formed are accelerated into the mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of this compound.
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical research. The document elucidates the molecule's reactivity profile, detailing its susceptibility to nucleophilic aromatic substitution and various cross-coupling reactions. Detailed experimental protocols, derived from analogous compounds, are provided to offer practical guidance for synthetic applications. The guide also includes visualizations of reaction pathways and logical workflows to facilitate a deeper understanding of the molecule's chemical behavior.
Introduction
This compound is a substituted pyridine derivative of significant interest in organic synthesis. Its unique arrangement of substituents—a bromine atom, a methyl group, and a trifluoromethyl group—on the pyridine core imparts a distinct reactivity profile. The electron-deficient nature of the pyridine ring, further enhanced by the potent electron-withdrawing trifluoromethyl group, makes it a prime candidate for nucleophilic aromatic substitution (SNAr). Concurrently, the carbon-bromine bond serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. This guide aims to provide a detailed examination of the electrophilic and nucleophilic characteristics of this molecule to aid in its strategic application in complex molecule synthesis.
Analysis of Electrophilic and Nucleophilic Sites
The reactivity of this compound is governed by the interplay of its various structural features.
Nucleophilic Sites: The primary nucleophilic site of the molecule is the nitrogen atom of the pyridine ring . Its lone pair of electrons can participate in reactions with electrophiles, such as protonation in acidic media or coordination to metal catalysts. This coordination can sometimes influence the outcome of transition-metal-catalyzed reactions.
Electrophilic Sites: The pyridine ring is inherently electron-deficient, and this characteristic is significantly amplified by the presence of the strongly electron-withdrawing trifluoromethyl group at the 4-position. This electronic pull makes the carbon atoms of the ring, particularly those at the 2- and 6-positions (ortho to the nitrogen), highly electrophilic and susceptible to nucleophilic attack.
The key electrophilic sites are:
-
C2 Carbon: This carbon is directly bonded to the bromine atom, a good leaving group, and is ortho to the ring nitrogen. It is a prime site for both nucleophilic aromatic substitution and the oxidative addition step in palladium-catalyzed cross-coupling reactions.
-
C6 Carbon: This carbon, also ortho to the nitrogen, is activated towards nucleophilic attack.
-
C4 Carbon: The carbon bearing the trifluoromethyl group is also electrophilic, but substitution at this position is less common than at the C2 position.
The bromine atom itself is not an electrophilic site for substitution on the ring but is the leaving group in such reactions.
A conceptual molecular electrostatic potential (MEP) map would likely show a region of high positive electrostatic potential (blue) around the C2 and C6 positions of the pyridine ring, indicating their electrophilic nature. Conversely, a region of negative electrostatic potential (red) would be concentrated on the nitrogen atom, highlighting its nucleophilic character.
Reactivity Profile
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in this compound makes it highly susceptible to nucleophilic aromatic substitution. The reaction proceeds via the formation of a stabilized Meisenheimer intermediate.
The rate of SNAr reactions on halo-substituted pyridines generally follows the order F > Cl > Br > I. While bromine is a good leaving group, reactions may require elevated temperatures. The strong electron-withdrawing effect of the trifluoromethyl group at the para-position (C4) significantly activates the C2 position for nucleophilic attack.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the C2 position is an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond is generally more reactive in these transformations than a C-Cl bond.
Experimental Protocols
The following are generalized experimental protocols for key reactions involving this compound, adapted from procedures for structurally similar compounds. Optimization for specific substrates is recommended.
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine
Materials:
-
This compound
-
Amine nucleophile
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv), the amine (1.2-1.5 equiv), and the base (2.0 equiv).
-
Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.
-
Heat the reaction mixture with stirring at 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with stirring at 80-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize expected reaction types and potential products for this compound.
Table 1: Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagents and Conditions | Expected Product |
| Primary/Secondary Amine | Amine, K₂CO₃, DMSO, 100 °C | 2-Amino-6-methyl-4-(trifluoromethyl)pyridine derivative |
| Alcohol (as alkoxide) | NaOR, THF/DMF, 80 °C | 2-Alkoxy-6-methyl-4-(trifluoromethyl)pyridine derivative |
| Thiol (as thiolate) | NaSR, DMF, 60 °C | 2-(Alkyl/Aryl)thio-6-methyl-4-(trifluoromethyl)pyridine derivative |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Expected Product |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl/Heteroaryl-6-methyl-4-(trifluoromethyl)pyridine |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-Alkenyl-6-methyl-4-(trifluoromethyl)pyridine |
| Stille | R-SnBu₃ | Pd(PPh₃)₄ | 2-Aryl/Alkenyl-6-methyl-4-(trifluoromethyl)pyridine |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-6-methyl-4-(trifluoromethyl)pyridine |
| Buchwald-Hartwig | R-NH₂ / R-OH | Pd₂(dba)₃, Ligand, NaOtBu | 2-Amino/Alkoxy-6-methyl-4-(trifluoromethyl)pyridine derivative |
Conclusion
This compound is a highly versatile building block with well-defined electrophilic and nucleophilic centers. The electron-deficient pyridine ring, activated by the trifluoromethyl group, readily undergoes nucleophilic aromatic substitution at the C2 position. Furthermore, the C2-bromine bond serves as a robust handle for a multitude of palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the strategic and efficient synthesis of a diverse range of complex substituted pyridines, making it an invaluable tool for researchers in drug discovery and materials science. The provided protocols and reactivity analysis serve as a foundational guide for the effective utilization of this important synthetic intermediate.
The Strategic Utility of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Introduction
2-Bromo-6-methyl-4-(trifluoromethyl)pyridine is a key heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom, a methyl group amenable to functionalization, and an electron-withdrawing trifluoromethyl group, makes it a versatile scaffold for the synthesis of novel therapeutic agents. The trifluoromethyl moiety is particularly valued in drug design for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors.
Core Applications in Drug Discovery
The strategic placement of reactive and modulatory groups on the pyridine ring of this compound allows for its elaboration into a diverse array of complex molecular architectures. The bromine atom at the 2-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl substituents. The methyl group at the 6-position can also be functionalized, for instance, through oxidation to a carboxylic acid, further expanding the synthetic possibilities.
A significant area of application for this scaffold is in the development of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyridine core can act as a scaffold to correctly orient pharmacophoric elements for interaction with the ATP-binding site of kinases.
Application in Kinase Inhibitor Synthesis: A Case Study on IRAK-4
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a serine/threonine kinase that plays a crucial role in the innate immune response. It is a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), leading to the activation of the transcription factor NF-κB. Dysregulation of the IRAK-4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer, making it an attractive therapeutic target.
While direct synthesis of an IRAK-4 inhibitor from this compound has not been explicitly detailed in the reviewed literature, a closely related analog, 6-(trifluoromethyl)picolinic acid, is a key component of a potent IRAK-4 inhibitor. This picolinic acid can be conceptually derived from this compound, for instance, through a lithiation-carboxylation sequence. An amide derivative of 6-(trifluoromethyl)picolinic acid has been identified as a potent IRAK-4 inhibitor with a reported IC50 value.[1]
Quantitative Data
The following table summarizes the inhibitory activity of a key IRAK-4 inhibitor derivative that can be conceptually synthesized from the this compound scaffold.
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| Compound 1 | IRAK-4 | Kinase Assay | 70.0 ± 10.5 | [1] |
Table 1: In vitro activity of an IRAK-4 inhibitor conceptually derived from this compound.
Experimental Protocols
The versatile reactivity of this compound allows for a range of chemical transformations to build complex molecular scaffolds. Below are detailed protocols for key cross-coupling reactions that are fundamental to the derivatization of this building block.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-methyl-4-(trifluoromethyl)pyridine.
Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.[2][3][4][5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add anhydrous, degassed toluene to the tube.
-
Add the amine, followed by this compound.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with the organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-6-methyl-4-(trifluoromethyl)pyridin-2-amine.
Signaling Pathway and Experimental Workflow Visualization
To visualize the biological context and experimental utility of this compound derivatives, the following diagrams are provided in DOT language for Graphviz.
IRAK-4 Signaling Pathway
This diagram illustrates the central role of IRAK-4 in the TLR/IL-1R signaling cascade, which ultimately leads to the activation of NF-κB.
Caption: IRAK-4 signaling pathway leading to NF-κB activation.
Synthetic Workflow for Derivatization
This diagram outlines a typical experimental workflow for the synthesis of diverse compound libraries starting from this compound.
Caption: General synthetic workflow for library generation.
Conclusion
This compound represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic functionalization allows for the efficient synthesis of complex molecular architectures, particularly for the development of kinase inhibitors targeting critical signaling pathways, such as the IRAK-4 cascade. The protocols and conceptual frameworks presented in this guide are intended to facilitate the exploration of this promising scaffold in the pursuit of novel therapeutics. The continued application of this and similar trifluoromethylated pyridine derivatives is expected to yield a new generation of potent and selective drug candidates.
References
- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
The Strategic Role of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine in Modern Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine has emerged as a versatile and valuable reagent, particularly in the fields of medicinal chemistry and agrochemical development. Its unique trifluoromethylpyridine scaffold, combined with the reactive bromine handle, offers a gateway to a diverse array of molecular targets. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on detailed experimental protocols and its role in the synthesis of bioactive molecules.
Physicochemical Properties and Data
This compound is a solid at room temperature, characterized by its distinct trifluoromethyl and methyl substituted pyridine ring. These substitutions significantly influence the electronic properties of the pyridine core, impacting its reactivity and the biological activity of its derivatives.
| Property | Value | Reference |
| CAS Number | 451459-17-9 | |
| Molecular Formula | C₇H₅BrF₃N | |
| Molecular Weight | 240.02 g/mol | |
| Appearance | Solid | |
| Boiling Point | 202.8±35.0 °C (Predicted) | |
| Density | 1.614±0.06 g/cm³ (Predicted) |
Synthesis of the Building Block
The preparation of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Method 1: Bromination of 6-methyl-4-(trifluoromethyl)pyridine
A common and direct approach involves the electrophilic bromination of the parent heterocycle, 6-methyl-4-(trifluoromethyl)pyridine. This method typically utilizes a brominating agent under controlled conditions to achieve regioselective installation of the bromine atom at the 2-position.
Experimental Protocol: Bromination
-
Materials: 6-methyl-4-(trifluoromethyl)pyridine, N-Bromosuccinimide (NBS), Benzoyl peroxide, Carbon tetrachloride.
-
Procedure: A solution of 6-methyl-4-(trifluoromethyl)pyridine and N-Bromosuccinimide in carbon tetrachloride is treated with a catalytic amount of benzoyl peroxide. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to afford this compound.
Method 2: From 2,6-Lutidine
An alternative synthesis starts from the more readily available 2,6-lutidine. This multi-step process involves trifluoromethylation followed by bromination.
Experimental Workflow: Synthesis from 2,6-Lutidine
An In-depth Technical Guide to 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. While the exact initial synthesis is not publicly documented in a singular seminal publication, this guide consolidates information from analogous reactions, supplier data, and its use in recent patent literature to offer a thorough understanding of this important heterocyclic compound.
Introduction
This compound, identified by the CAS Number 451459-17-9, is a halogenated and trifluoromethylated pyridine derivative.[1][2][3][4] Its unique molecular architecture, featuring a reactive bromine atom and an electron-withdrawing trifluoromethyl group, makes it a valuable intermediate in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, positioning it as a crucial component in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[2]
The trifluoromethyl group significantly influences the lipophilicity, metabolic stability, and binding affinity of molecules, making it a desirable feature in the design of modern therapeutic agents and crop protection chemicals. The bromine atom serves as a versatile handle for cross-coupling reactions and nucleophilic substitutions, enabling the construction of diverse molecular libraries for drug discovery and optimization.
While a specific, publicly available seminal paper detailing the initial discovery and synthesis of this compound has not been identified through extensive searches, its emergence and availability through chemical suppliers suggest its synthesis is based on established methodologies for preparing substituted trifluoromethylpyridines.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 451459-17-9 | [1][2][3][4] |
| Molecular Formula | C₇H₅BrF₃N | [1][2] |
| Molecular Weight | 240.02 g/mol | [1][2] |
| Boiling Point | 202.8±35.0 °C (Predicted) | [5] |
| Density | 1.614±0.06 g/cm³ (Predicted) | [5] |
| InChI Key | OMOUYBVNDMGYGB-UHFFFAOYSA-N | |
| SMILES | CC1=CC(=CC(=N1)Br)C(F)(F)F | [2] |
Historical Context and Discovery
The introduction of a trifluoromethyl group into a pyridine ring was first reported in 1947, adapting a method used for the synthesis of benzotrifluoride.[6] This involved the chlorination and subsequent fluorination of picoline.[6] Over the decades, the demand for various trifluoromethylpyridine (TFMP) isomers has grown significantly, driven by their incorporation into a wide range of agrochemicals and pharmaceuticals.[6]
Synthetic Methodologies
The synthesis of this compound can be approached through several established routes for the preparation of analogous compounds. The primary strategies involve either the introduction of the trifluoromethyl group onto a pre-functionalized pyridine ring or the construction of the pyridine ring with the trifluoromethyl group already in place.
General Synthetic Pathways for Trifluoromethylpyridines
Three main methods are generally employed for the synthesis of trifluoromethylpyridine derivatives:[6]
-
Chlorine/Fluorine Exchange: This classic approach involves the exhaustive chlorination of a methyl group on the pyridine ring to form a trichloromethyl group, followed by a halogen exchange reaction using a fluorinating agent like hydrogen fluoride or antimony trifluoride to yield the trifluoromethyl group.[6]
-
Pyridine Ring Construction: This method utilizes a building block that already contains a trifluoromethyl group to construct the pyridine ring through cyclization reactions.
-
Direct Trifluoromethylation: This involves the direct introduction of a trifluoromethyl group onto the pyridine ring using a trifluoromethylating agent.
Plausible Synthesis of this compound
Based on analogous preparations of substituted trifluoromethylpyridines, a likely synthetic route to this compound would start from a suitable pyridine precursor. A potential logical workflow is depicted below.
Caption: Plausible multi-step synthesis of the target compound.
Experimental Protocol (Hypothetical, based on analogous reactions):
Step 1: Nitration of 2,6-Lutidine-N-oxide
-
Materials: 2,6-Lutidine-N-oxide, fuming nitric acid, concentrated sulfuric acid.
-
Procedure: To a cooled solution of 2,6-lutidine-N-oxide in concentrated sulfuric acid, fuming nitric acid is added dropwise while maintaining a low temperature. The reaction mixture is then carefully heated and stirred for several hours. After completion, the mixture is poured onto ice and neutralized to precipitate the product, 2,6-dimethyl-4-nitropyridine-N-oxide.
Step 2: Deoxygenation and Reduction
-
Materials: 2,6-Dimethyl-4-nitropyridine-N-oxide, phosphorus trichloride, hydrogen gas, palladium on carbon (Pd/C) catalyst.
-
Procedure: The N-oxide is first deoxygenated using a reagent like phosphorus trichloride. The resulting 2,6-dimethyl-4-nitropyridine is then subjected to catalytic hydrogenation using H₂ gas and a Pd/C catalyst to reduce the nitro group to an amino group, yielding 4-amino-2,6-dimethylpyridine.
Step 3: Sandmeyer-type Trifluoromethylation
-
Materials: 4-Amino-2,6-dimethylpyridine, sodium nitrite, a suitable trifluoromethyl source (e.g., trifluoromethyl iodide with a copper catalyst or via a Balz-Schiemann-type reaction with HF-pyridine).
-
Procedure: The amino group is converted to a diazonium salt using sodium nitrite in a strong acid. This is followed by reaction with a trifluoromethylating agent to introduce the CF₃ group at the 4-position, affording 2,6-dimethyl-4-(trifluoromethyl)pyridine.
Step 4: Bromination
-
Materials: 2,6-Dimethyl-4-(trifluoromethyl)pyridine, N-bromosuccinimide (NBS) or bromine, a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Procedure: A selective radical bromination of one of the methyl groups is carried out using NBS or bromine in the presence of a radical initiator under reflux in a suitable solvent like carbon tetrachloride. This would yield 2-(bromomethyl)-6-methyl-4-(trifluoromethyl)pyridine. Subsequent transformation or an alternative direct bromination of the pyridine ring (if conditions allow for regioselectivity) would be necessary to obtain the final product. A more direct route would involve the bromination of a suitable precursor where the 2-position is activated for electrophilic substitution.
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its utility is highlighted in recent patent literature, where it is used as a starting material for the synthesis of heterocyclic compounds for the treatment of cancer. This underscores its importance in the development of novel therapeutic agents.
The logical progression of its use in synthetic chemistry can be visualized as follows:
Caption: Synthetic utility of the title compound.
Conclusion
This compound is a significant building block in modern organic synthesis, particularly for the development of new pharmaceuticals. While its specific discovery and initial synthesis are not well-documented in a single primary source, its preparation can be inferred from established synthetic methodologies for trifluoromethylpyridines. The increasing appearance of this compound in patent literature points to its growing importance in the creation of complex, high-value molecules. This guide provides a consolidated resource for researchers and professionals working with this versatile compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Buy this compound | 451459-17-9 [smolecule.com]
- 3. 451459-17-9|this compound|BLD Pharm [bldpharm.com]
- 4. 2-BROMO-6-METHYL-4-TRIFLUOROMETHYLPYRIDINE | 451459-17-9 [chemicalbook.com]
- 5. 451459-17-9 CAS MSDS (2-BROMO-6-METHYL-4-TRIFLUOROMETHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest for the synthesis of novel pyridine-based compounds in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group can present unique challenges, and the following protocols and data are intended to serve as a detailed starting point for reaction optimization.
Reaction Principle
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the boronic acid derivative to the palladium complex, and reductive elimination to yield the desired biaryl product and regenerate the active catalyst. The electron-deficient nature of the pyridine ring in this compound can make the oxidative addition step more facile, but may slow down the transmetalation step. Careful selection of the catalyst, ligand, base, and solvent is crucial for a successful transformation.
Data Presentation: Recommended Reaction Conditions
Quantitative data for the Suzuki coupling of this compound is not extensively reported in the literature. However, based on successful couplings of structurally similar electron-deficient pyridines, a range of conditions can be proposed. The following tables summarize common catalysts, bases, and solvents that have proven effective for related substrates. Researchers should consider these as a starting point for optimization.
Table 1: Recommended Palladium Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-5 | Often effective for electron-deficient substrates. |
| Pd₂(dba)₃ | XPhos | 1-3 | Bulky, electron-rich ligand that can promote reductive elimination. |
| Pd(PPh₃)₄ | - | 2-5 | A common, versatile catalyst, though may be less effective for challenging substrates. |
| PdCl₂(dppf) | - | 2-5 | Often used for a broad range of Suzuki couplings. |
Table 2: Recommended Bases
| Base | Equivalents | Strength | Notes |
| K₂CO₃ | 2-3 | Moderate | A common and cost-effective choice, often used in aqueous solvent mixtures. |
| K₃PO₄ | 2-3 | Strong | A strong base that can be very effective, particularly for less reactive substrates. |
| Cs₂CO₃ | 2-3 | Strong | Often provides higher yields but is more expensive. |
| Na₂CO₃ | 2-3 | Moderate | Another common and cost-effective option. |
Table 3: Recommended Solvents
| Solvent System | Typical Ratio (v/v) | Notes |
| 1,4-Dioxane / H₂O | 4:1 to 10:1 | A widely used solvent system for Suzuki couplings. |
| Toluene / H₂O | 4:1 to 10:1 | Another common biphasic system. |
| N,N-Dimethylformamide (DMF) | - | Can aid in the solubility of starting materials. |
| Acetonitrile / H₂O | 4:1 to 10:1 | A polar aprotic solvent option. |
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 2-aryl-6-methyl-4-(trifluoromethyl)pyridine.
Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. Its broad substrate scope and functional group tolerance make it an invaluable tool in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals.
The presence of both a methyl group and a strong electron-withdrawing trifluoromethyl group on the pyridine ring influences the reactivity of the C-Br bond. While specific literature on the Buchwald-Hartwig amination of this exact substrate is limited, the following protocols are based on established procedures for structurally and electronically similar 2-bromopyridines. These protocols provide a strong starting point for reaction optimization. It is important to note that due to the electron-deficient nature of the pyridine ring, nucleophilic aromatic substitution (SNAr) can be a competing pathway, particularly with strong nucleophiles.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally accepted to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and subsequent deprotonation by the base generates a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-substituted 6-methyl-4-(trifluoromethyl)pyridin-2-amine, regenerating the active Pd(0) catalyst.
The choice of ligand, base, and solvent is critical for achieving high reaction efficiency and yield.
Data Presentation: A Comparative Overview of Reaction Conditions for Analogous 2-Bromopyridines
The following table summarizes various conditions for the Buchwald-Hartwig amination of 2-bromopyridines with a range of amines. This data, derived from reactions on similar substrates, serves as a guide for developing a successful protocol for this compound.
| Entry | Amine Type | Amine Example | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (on analogous substrate) |
| 1 | Primary Arylamine | Aniline | Pd(OAc)₂ (2) / Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 |
| 2 | Secondary Cyclic Amine | Morpholine | Pd₂(dba)₃ (1.5) / XPhos (3) | NaOtBu | Toluene | 100 | 8 | 80-95 |
| 3 | Primary Alkylamine | Benzylamine | Pd(OAc)₂ (2) / BINAP (3) | K₃PO₄ | Dioxane | 100 | 16 | 70-80 |
| 4 | Secondary Acyclic Amine | Diethylamine | Pd(OAc)₂ (2) / dppf (3) | NaOtBu | Toluene | 80 | 12 | 60-75[1] |
| 5 | Primary Diamine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ (2) / (±)-BINAP (4) | NaOtBu | Toluene | 80 | 4 | 60 |
Yields are based on reactions with closely related 2-bromopyridine substrates and should be considered as starting points for optimization.
Mandatory Visualizations
References
Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1][2] The Sonogashira coupling is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3][4] This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine with terminal alkynes. The pyridine core, substituted with both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group, presents a unique electronic environment that influences its reactivity in cross-coupling reactions.
Reaction Scheme
The general reaction scheme for the Sonogashira coupling of this compound is as follows:
Figure 1: General Sonogashira coupling reaction of this compound.
Experimental Conditions and Data Presentation
While specific experimental data for the Sonogashira coupling of this compound is not extensively available in the public domain, conditions can be extrapolated from studies on structurally similar 2-bromopyridines and other electron-deficient aryl bromides. The following tables summarize typical conditions used in the literature for related substrates, which can serve as a starting point for optimizing the reaction for this compound.
Table 1: Summary of Catalytic Systems for Sonogashira Coupling of Bromopyridines
| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 | [3][5] |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | None (Copper-free) | TMP | DMSO | Room Temp. | ~71 | [6] |
| NS-MCM-41-Pd | PPh₃ | CuI | Et₃N | NMP | 90 | 99 | [4] |
| Pd(PPh₃)₄ | None | CuI | Et₃N | THF | Room Temp. | 92 | [7] |
| PdCl₂(PPh₃)₂ | None | CuI | Et₃N | DMF | 65 | Not Specified | [8] |
TMP = 2,2,6,6-Tetramethylpiperidine; NMP = N-Methyl-2-pyrrolidone; DMF = Dimethylformamide; DMSO = Dimethyl sulfoxide; THF = Tetrahydrofuran.
Table 2: Reagent Stoichiometry and Concentration
| Reagent | Molar Equivalents (relative to Aryl Bromide) | Typical Concentration |
| This compound | 1.0 | 0.1 - 0.5 M |
| Terminal Alkyne | 1.1 - 1.5 | |
| Palladium Catalyst | 0.01 - 0.05 (1-5 mol%) | |
| Copper(I) Iodide | 0.02 - 0.10 (2-10 mol%) | |
| Base (e.g., Et₃N, DIPEA) | 2.0 - 3.0 |
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for the Sonogashira coupling of related bromopyridines.[3][7][8] Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve the best results for specific substrates.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., DMF, THF, or dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%) and copper(I) iodide (5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), followed by the anhydrous solvent (to achieve a concentration of 0.1-0.2 M).
-
Base and Alkyne Addition: Add the amine base (e.g., Et₃N, 3.0 equiv) and the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 60-100°C. The optimal temperature will depend on the reactivity of the specific alkyne and may require screening.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Sonogashira Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the copper-co-catalyzed Sonogashira reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow
The following diagram outlines the general workflow for performing the Sonogashira coupling reaction in a laboratory setting.
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. benchchem.com [benchchem.com]
Application Notes: Heck Reaction Protocol for the Synthesis of Substituted Pyridines
Introduction
The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[1] This reaction is a cornerstone in modern organic synthesis, enabling the construction of complex molecular scaffolds prevalent in pharmaceuticals, agrochemicals, and materials science. The substrate, 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine, is a valuable building block in medicinal chemistry. The presence of a trifluoromethyl group, a strong electron-withdrawing substituent, is known to facilitate the oxidative addition step of the catalytic cycle, making this substrate particularly well-suited for Heck coupling reactions.[1] This protocol provides a detailed methodology for the vinylation of this compound with various alkenes.
Key Reaction Parameters
The success and efficiency of the Heck reaction are highly dependent on the careful selection of several critical parameters:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. Other sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be employed.[2][3]
-
Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and influencing reactivity. For electron-deficient heteroaryl halides, ligands such as Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) are often effective.[2][3]
-
Base: A base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) are commonly used.[1][4]
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or toluene are typically used to ensure solubility of the reactants and facilitate the reaction at elevated temperatures.[2][3]
-
Alkene Coupling Partner: The reaction is compatible with a wide range of alkenes, including styrenes, acrylates, and other vinyl derivatives, allowing for the synthesis of a diverse library of substituted pyridines.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Heck reaction with structurally similar bromo-pyridines and electron-deficient aryl bromides, which can be used as a reference for optimizing the reaction of this compound.
| Entry | Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | Good to Excellent |
| 2 | n-Butyl Acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | NMP | 120-140 | 16-24 | Good to Excellent |
| 3 | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100-120 | 12-24 | Good to Excellent |
| 4 | Ethyl Acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 80 | 4 | ~95 |
Yields are generalized from protocols for similar substrates and should be considered as expected outcomes.[1][2][3][4]
Detailed Experimental Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene) (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate (for workup)
-
Brine solution (for workup)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk tube or round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).[1]
-
Inert Atmosphere: Seal the flask and evacuate and backfill it with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent and Reactant Addition: Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) via syringe, followed by the alkene (e.g., styrene, 1.2 mmol).[1]
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and then with brine (15 mL).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired substituted pyridine product.
Visualized Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Heck reaction.
References
Application Notes and Protocols for the Stille Coupling of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine with Organostannanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Stille coupling of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine with a variety of organostannanes. This versatile palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of complex substituted pyridines, which are key structural motifs in numerous pharmaceutical agents and functional materials. The electron-withdrawing nature of the trifluoromethyl group on the pyridine ring influences its reactivity, making the optimization of reaction conditions crucial for achieving high yields and purity.
Introduction to the Stille Coupling Reaction
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) compound and an organic halide or pseudohalide.[1][2] This reaction is highly valued in organic synthesis for its tolerance of a wide range of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[3][4] The coupling of this compound with various organostannanes allows for the introduction of diverse substituents at the 2-position, providing access to a wide array of novel compounds for drug discovery and materials science.
The catalytic cycle of the Stille reaction is well-established and consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent transfers its organic group (R) to the palladium center, displacing the bromide. This step is often the rate-determining step in the catalytic cycle.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired 2-substituted-6-methyl-4-(trifluoromethyl)pyridine product and regenerating the Pd(0) catalyst.[4]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions and yields for the Stille coupling of this compound with various classes of organostannanes. Please note that these are generalized conditions and may require optimization for specific substrates.
Table 1: Coupling with Arylstannanes
| Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 100-110 | 12-18 | 75-90 |
| Tributyl(4-methoxyphenyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 16 | 80-95 |
| Tributyl(3-thienyl)stannane | PdCl₂(PPh₃)₂ (5) | - | DMF | 90-100 | 12 | 70-85 |
Table 2: Coupling with Vinylstannanes
| Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 90-100 | 8-12 | 85-95 |
| (E)-Tributyl(styryl)stannane | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | DMF | 80 | 10 | 80-90 |
Table 3: Coupling with Alkylstannanes
| Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tributyl(methyl)stannane | PdCl₂(dppf) (5) | - | NMP | 120 | 24 | 50-65 |
| Allyltributylstannane | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | 70-85 |
Experimental Protocols
The following are detailed protocols for the Stille coupling of this compound with representative organostannanes. Standard laboratory techniques for handling air- and moisture-sensitive reagents should be employed.
Protocol 1: General Procedure for Coupling with Aryl- and Vinylstannanes
This protocol provides a general method for the coupling of aryl- and vinylstannanes with this compound.
Materials:
-
This compound
-
Organostannane (e.g., Tributyl(phenyl)stannane or Tributyl(vinyl)stannane) (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv) and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the organostannane to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes, then filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-6-methyl-4-(trifluoromethyl)pyridine.
Protocol 2: Procedure for Coupling with Alkylstannanes
The coupling with alkylstannanes can be more challenging and may require more forcing conditions.
Materials:
-
This compound
-
Alkylstannane (e.g., Tributyl(methyl)stannane) (1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(dppf), 5 mol%)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Microwave reaction vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a microwave reaction vial containing a magnetic stir bar, add this compound (1.0 equiv) and the palladium catalyst.
-
Add anhydrous NMP, followed by the alkylstannane.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 120-140 °C for the specified time.
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Follow the work-up and purification procedure as described in Protocol 1 (steps 9-12).
Visualizations
Diagram 1: Catalytic Cycle of the Stille Coupling Reaction
Caption: Catalytic cycle of the Stille coupling reaction.
Diagram 2: Experimental Workflow for Stille Coupling
Caption: General experimental workflow for Stille coupling.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst Inactivity: Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper degassing to prevent catalyst oxidation.
-
Insufficient Temperature: Gradually increase the reaction temperature. For less reactive organostannanes, a higher boiling point solvent like NMP or microwave heating might be necessary.
-
Ligand Choice: For challenging couplings, consider using more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands.
-
-
Formation of Side Products:
-
Homocoupling of Organostannane: This can be minimized by ensuring a strictly inert atmosphere and using a slight excess of the bromopyridine.
-
Protodestannylation (loss of the tin group): Ensure the use of anhydrous solvents and reagents, as trace amounts of acid or water can facilitate this side reaction.
-
-
Difficulty in Removing Tin Byproducts:
-
The aqueous KF workup is generally effective. If tin residues persist, multiple washes may be necessary. Alternatively, a filtration through a plug of silica gel with a solvent system containing a small amount of triethylamine can be effective.[5]
-
These application notes and protocols are intended to serve as a guide for the successful implementation of the Stille coupling reaction with this compound. As with any chemical transformation, careful optimization of the reaction parameters for each specific substrate combination is recommended to achieve the best results.
References
Application Notes and Protocols for Negishi Cross-Coupling Reactions with 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Negishi cross-coupling reaction utilizing 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine as a key building block. This versatile reaction enables the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of novel pyridine derivatives with potential applications in medicinal chemistry and materials science.
Introduction
The Negishi cross-coupling reaction is a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide, forming a new carbon-carbon bond.[1] It is widely recognized for its high functional group tolerance, mild reaction conditions, and broad substrate scope.[2] The use of this compound as a substrate allows for the introduction of various organic moieties at the 2-position of the pyridine ring, leading to the synthesis of a diverse library of substituted pyridines. The trifluoromethyl group at the 4-position is of particular interest in drug discovery as it can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.
Reaction Principle
The catalytic cycle of the Negishi cross-coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the this compound, inserting into the carbon-bromine bond to form a Pd(II) complex.
-
Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center, displacing the bromide and forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Mandatory Visualizations
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: General experimental workflow for the Negishi cross-coupling.
Data Presentation
While specific yield data for the Negishi coupling of this compound is not extensively published, the following table provides representative conditions and expected outcomes based on similar reactions with other bromopyridines.[4]
| Entry | Organozinc Reagent (R'-ZnX) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| 1 | Phenylzinc chloride | Pd(OAc)₂ (2) | SPhos (4) | THF | 60 | 12 | 70-90 |
| 2 | Methylzinc chloride | Pd₂(dba)₃ (1.5) | XPhos (3) | Dioxane | 80 | 16 | 65-85 |
| 3 | Vinylzinc bromide | Pd(PPh₃)₄ (5) | - | THF | RT | 24 | 60-80 |
| 4 | 2-Thienylzinc chloride | PdCl₂(dppf) (3) | - | THF | 70 | 18 | 75-95 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Anhydrous solvents are crucial for the success of the reaction.
-
Organozinc reagents can be prepared in situ or purchased as solutions.
Protocol 1: Negishi Coupling with a Pre-formed Arylzinc Reagent
This protocol describes a general procedure for the coupling of this compound with a commercially available or pre-formed arylzinc reagent.
Materials:
-
This compound (1.0 equiv)
-
Arylzinc chloride (e.g., Phenylzinc chloride, 0.5 M in THF, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, 0.04 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Add anhydrous THF and stir for 10 minutes at room temperature to form the active catalyst.
-
Add this compound (1.0 equiv) to the flask.
-
Slowly add the arylzinc chloride solution (1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methyl-4-(trifluoromethyl)pyridine.
Protocol 2: In Situ Preparation of an Alkylzinc Reagent and Subsequent Coupling
This protocol details the in situ formation of an alkylzinc reagent followed by the Negishi coupling.
Materials:
-
Alkyl bromide or iodide (1.2 equiv)
-
Activated zinc dust (1.5 equiv)
-
This compound (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)
-
XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Preparation of the Organozinc Reagent:
-
To an oven-dried Schlenk flask under an inert atmosphere, add activated zinc dust (1.5 equiv).
-
Add a solution of the alkyl halide (1.2 equiv) in anhydrous THF.
-
Heat the mixture to gently reflux for 2-4 hours to form the organozinc reagent. The formation can be monitored by the consumption of the alkyl halide (GC-MS analysis of a quenched aliquot).
-
Allow the resulting greyish suspension to cool to room temperature.
-
-
Negishi Coupling:
-
In a separate oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 equiv), XPhos (0.03 equiv), and this compound (1.0 equiv).
-
Add anhydrous THF and stir to dissolve.
-
Transfer the freshly prepared organozinc reagent suspension to the second flask via cannula.
-
Heat the reaction mixture to 80 °C and stir for 16-24 hours, monitoring by TLC or GC-MS.
-
Follow the quenching, workup, and purification steps as described in Protocol 1.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use fresh, high-purity catalyst and ligand. |
| Poor quality organozinc reagent | Ensure zinc is properly activated and all reagents are dry. Prepare the organozinc reagent fresh before use. | |
| Formation of side products (e.g., homocoupling) | Reaction temperature too high | Optimize the reaction temperature; lower temperatures may improve selectivity. |
| Incorrect stoichiometry | Carefully control the stoichiometry of the reagents. | |
| Difficulty in purification | Residual metal salts | A thorough aqueous workup, including a wash with a chelating agent solution (e.g., EDTA), can help remove metal impurities. |
References
- 1. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
Synthesis of Novel Heterocyclic Compounds from 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-methyl-4-(trifluoromethyl)pyridine is a versatile and highly valuable building block in the synthesis of novel heterocyclic compounds, particularly in the fields of medicinal chemistry and materials science. The presence of a trifluoromethyl group imparts unique electronic properties and can enhance the metabolic stability and bioavailability of target molecules. The bromine atom at the 2-position serves as a key functional handle for a variety of cross-coupling and substitution reactions, enabling the construction of diverse and complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing this compound as a key starting material.
Core Synthetic Strategies
The primary synthetic routes for elaborating the this compound scaffold involve palladium-catalyzed cross-coupling reactions. These methods offer a powerful and versatile toolkit for the formation of carbon-carbon and carbon-nitrogen bonds. The key strategies discussed in this document are:
-
Buchwald-Hartwig Amination: For the synthesis of 2-amino-6-methyl-4-(trifluoromethyl)pyridine derivatives.
-
Suzuki-Miyaura Coupling: For the synthesis of 2-aryl-6-methyl-4-(trifluoromethyl)pyridine derivatives.
-
Sonogashira Coupling: For the synthesis of 2-alkynyl-6-methyl-4-(trifluoromethyl)pyridine derivatives.
These initial products can then serve as advanced intermediates for subsequent intramolecular cyclization reactions to construct various fused heterocyclic ring systems, such as imidazo[1,2-a]pyridines, pyrido[2,3-d]pyrimidines, and furo[3,2-b]pyridines.
Experimental Protocols and Data
Buchwald-Hartwig Amination for the Synthesis of 2-Amino-6-methyl-4-(trifluoromethyl)pyridine Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1] This reaction is particularly useful for the synthesis of arylamines from aryl halides.
Reaction Scheme:
Caption: Buchwald-Hartwig Amination Workflow.
General Protocol:
A detailed protocol for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed.[2] To an oven-dried sealed tube, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., dppp, 1.5-10 mol%), and a base (e.g., NaOtBu, 1.4-2.0 equivalents). The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times. Anhydrous toluene is added, and the mixture is stirred to pre-form the catalyst. This compound (1.0 equivalent) and the desired primary or secondary amine (1.2-1.5 equivalents) are then added. The sealed tube is heated to 80-110 °C with vigorous stirring until the reaction is complete, as monitored by TLC or LC-MS. After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Quantitative Data for Analogous Systems:
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Amine | Product | Yield (%) | Reference |
| Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | Secondary Amines | 2-(Dialkylamino)pyridines | 55-98 | [3] |
| Pd(OAc)₂ / XPhos | t-BuONa | Toluene | N/A | Aniline | N-Aryl-2-aminopyridine | N/A | [3] |
Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-6-methyl-4-(trifluoromethyl)pyridine Derivatives
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl or vinyl halides and organoboron compounds.[4]
Reaction Scheme:
Caption: Suzuki-Miyaura Coupling Workflow.
General Protocol:
A general procedure for the Suzuki-Miyaura coupling of 2-bromopyridines involves the following steps.[5] In a dry Schlenk flask, this compound (1.0 eq.), the desired arylboronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.) are combined. The flask is evacuated and backfilled with an inert gas. A degassed solvent mixture (e.g., 1,4-Dioxane/H₂O) is added, and the reaction is heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by a suitable analytical technique. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with aqueous solutions. The organic layer is dried and concentrated, and the product is purified by column chromatography. For challenging couplings, the use of specialized ligands and careful optimization of reaction conditions may be necessary to overcome issues like catalyst deactivation by the pyridine nitrogen.[6]
Quantitative Data for Analogous Systems:
| Catalyst | Ligand | Base | Solvent | Boronic Acid | Product | Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane | Hetero(aryl) boronic acids | 2-Hetero(aryl)pyridines | 5-89 | [7] |
| (PPh₂Me)₂NiCl₂ | PPh₂Me | K₃PO₄ | 2-MeTHF | Pyridine-3-BPin | 3,3'-Bipyridine derivative | High | [4] |
Sonogashira Coupling for the Synthesis of 2-Alkynyl-6-methyl-4-(trifluoromethyl)pyridine Derivatives
The Sonogashira coupling is a reliable method for the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.[8]
Reaction Scheme:
Caption: Sonogashira Coupling Workflow.
General Protocol:
A typical Sonogashira coupling procedure is as follows.[1] To a solution of this compound (1.0 eq) in a suitable solvent such as THF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper(I) cocatalyst (e.g., CuI, 0.025 eq), a base (e.g., diisopropylamine, 7.0 eq), and the terminal alkyne (1.1 eq) are added sequentially at room temperature. The reaction is stirred for a few hours, then diluted with an etheral solvent and filtered. The filtrate is washed with aqueous solutions, dried, and concentrated. The crude product is purified by flash column chromatography.
Quantitative Data for Analogous Systems:
| Pd Catalyst | Cu(I) Source | Base | Solvent | Alkyne | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | 1-Ethyl-4-ethynylbenzene | 6-((4-ethylphenyl)ethynyl)-3-fluoropicolinonitrile | 92 | [9] |
| Pd(CF₃COO)₂ | CuI | Et₃N | DMF | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 | [10] |
Synthesis of Fused Heterocyclic Systems
The 2-substituted-6-methyl-4-(trifluoromethyl)pyridine derivatives obtained from the cross-coupling reactions are valuable precursors for the synthesis of various fused heterocyclic systems.
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds with a wide range of biological activities. They can be synthesized from 2-aminopyridine derivatives.
Reaction Scheme:
Caption: Synthesis of Imidazo[1,2-a]pyridines.
General Protocol:
A general method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone. For example, 2-amino-5-methylpyridine can be reacted with 1-bromo-2-(4-trifluoromethylphenyl)-2-ethanone in the presence of sodium bicarbonate in ethanol to yield the corresponding imidazo[1,2-a]pyridine.[1]
Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are another important class of nitrogen-containing heterocycles. These can be synthesized from 2-aminopyridine derivatives through cyclization with various reagents.
Reaction Scheme:
Caption: Synthesis of Pyrido[2,3-d]pyrimidines.
General Protocol:
The synthesis of pyrido[2,3-d]pyrimidines can be achieved by the intramolecular cyclization of 2-amino-3-cyanopyridines with reagents like formamide.[3]
Synthesis of Furo[3,2-b]pyridines
Furo[3,2-b]pyridines are heterocyclic compounds that have gained attention in medicinal chemistry. A common synthetic route involves the Sonogashira coupling of a 2-halopyridine with a terminal alkyne, followed by an intramolecular cyclization.
Reaction Scheme:
Caption: Synthesis of Furo[3,2-b]pyridines.
General Protocol:
The synthesis typically involves an initial Sonogashira cross-coupling reaction between a suitably substituted 2-bromopyridine (often with a hydroxyl group at the 3-position) and a terminal alkyne. The resulting 2-alkynyl-3-hydroxypyridine intermediate then undergoes an intramolecular cyclization to form the furo[3,2-b]pyridine core.[4]
Conclusion
This compound is a versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The application of modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, provides efficient access to key intermediates that can be further elaborated into complex fused heterocyclic systems. The protocols and data presented in this document serve as a valuable resource for researchers engaged in the design and synthesis of new chemical entities for drug discovery and materials science.
References
- 1. prepchem.com [prepchem.com]
- 2. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An unexpected transition-metal free regioselective cyclization of alkynyl-tethered indoles to prepare indole-fused azepino[2,1-b]quinazolinones and spiroindole-pyrrolo[2,1-b]quinazolinones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine in the Synthesis of Novel Isoxazoline Insecticides
Introduction
2-Bromo-6-methyl-4-(trifluoromethyl)pyridine is a key fluorinated building block in the synthesis of modern agrochemicals. Its unique substitution pattern, featuring a reactive bromine atom, a nucleophilic methyl group, and an electron-withdrawing trifluoromethyl group, makes it a versatile precursor for the construction of complex heterocyclic compounds with potent biological activity. This application note details the use of this compound and its chloro-analogue in the synthesis of a novel class of pyridyl-isoxazoline insecticides, as described in US Patent 9,242,944 B2. These insecticides are effective against a range of agricultural pests.
The core synthetic strategy involves the construction of a pyridyl-substituted isoxazoline ring system. The bromine or chlorine atom at the 2-position of the pyridine ring serves as a crucial handle for introducing the pyridine moiety into the final insecticide structure through nucleophilic substitution or cross-coupling reactions. The trifluoromethyl group at the 4-position is a common feature in modern agrochemicals, often enhancing metabolic stability and target binding affinity. The methyl group at the 6-position can be further functionalized if required.
Key Applications in Agrochemical Synthesis
The primary application of this compound and its analogues in this context is the synthesis of pyridyl-isoxazoline insecticides. These compounds typically feature a central isoxazoline ring, a substituted phenyl group, and the 6-methyl-4-(trifluoromethyl)pyridine moiety. The synthesis generally proceeds through a multi-step sequence, with the introduction of the pyridine fragment being a key step.
Experimental Protocols
The following protocols are based on the general methods and specific examples provided in US Patent 9,242,944 B2 for the synthesis of pyridyl-isoxazoline insecticides from 2-halo-6-methyl-4-(trifluoromethyl)pyridine precursors.
Protocol 1: Synthesis of 3-(Bromomethyl)-N-[4-cyano-2-methyl-6-(trifluoromethyl)phenyl]-5,5-dimethyl-1,2-isoxazole-4-carboxamide (Intermediate A)
This protocol describes the synthesis of a key isoxazoline intermediate which can subsequently be reacted with the pyridine building block.
-
Materials:
-
N-[4-cyano-2-methyl-6-(trifluoromethyl)phenyl]-5,5-dimethyl-3-(hydroxymethyl)-1,2-isoxazole-4-carboxamide
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a solution of N-[4-cyano-2-methyl-6-(trifluoromethyl)phenyl]-5,5-dimethyl-3-(hydroxymethyl)-1,2-isoxazole-4-carboxamide in dichloromethane, add phosphorus tribromide dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 3-(bromomethyl)-N-[4-cyano-2-methyl-6-(trifluoromethyl)phenyl]-5,5-dimethyl-1,2-isoxazole-4-carboxamide (Intermediate A).
-
Protocol 2: Synthesis of a Pyridyl-Isoxazoline Insecticide via Nucleophilic Substitution
This protocol details the coupling of the pyridine building block with the isoxazoline intermediate. While the patent describes the use of the chloro-analogue, the bromo-analogue is expected to have similar or higher reactivity in this nucleophilic substitution.
-
Materials:
-
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine (or this compound)
-
Intermediate A (from Protocol 1)
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of Intermediate A in anhydrous N,N-dimethylformamide, add sodium hydride portionwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-chloro-6-methyl-4-(trifluoromethyl)pyridine in anhydrous N,N-dimethylformamide.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final pyridyl-isoxazoline insecticide.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a pyridyl-isoxazoline insecticide as described in US Patent 9,242,944 B2, using the chloro-analogue of the target starting material.
| Step | Reactants | Product | Catalyst/Reagent | Solvent | Yield (%) |
| 1 | N-[4-cyano-2-methyl-6-(trifluoromethyl)phenyl]-5,5-dimethyl-3-(hydroxymethyl)-1,2-isoxazole-4-carboxamide, PBr₃ | 3-(Bromomethyl)-N-[4-cyano-2-methyl-6-(trifluoromethyl)phenyl]-5,5-dimethyl-1,2-isoxazole-4-carboxamide (Intermediate A) | - | Dichloromethane | ~85 |
| 2 | Intermediate A, 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | N-[4-cyano-2-methyl-6-(trifluoromethyl)phenyl]-3-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-5,5-dimethyl-1,2-isoxazole-4-carboxamide | NaH | DMF | ~70 |
Visualizations
Synthetic Pathway for Pyridyl-Isoxazoline Insecticides
Caption: General synthetic route to pyridyl-isoxazoline insecticides.
Experimental Workflow for Insecticide Synthesis
Caption: Experimental workflow for the synthesis of pyridyl-isoxazoline insecticides.
Application Notes: 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine in Pharmaceutical Intermediate Synthesis
Introduction
2-Bromo-6-methyl-4-(trifluoromethyl)pyridine is a substituted heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its unique structure, featuring a pyridine ring functionalized with a bromine atom, a methyl group, and a trifluoromethyl (CF3) group, makes it a versatile building block for the synthesis of complex pharmaceutical intermediates. The bromine atom at the 2-position serves as an excellent leaving group, facilitating a variety of cross-coupling and substitution reactions.[2] Concurrently, the electron-withdrawing nature of the trifluoromethyl group enhances the molecule's lipophilicity and metabolic stability, properties that are highly desirable in modern drug design.[2][3] These characteristics allow for the strategic introduction of diverse functionalities, enabling the construction of extensive compound libraries for screening and lead optimization in drug discovery programs.[2]
Physicochemical and Safety Data
A summary of the key properties and safety information for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 451459-17-9 | [1] |
| Molecular Formula | C₇H₅BrF₃N | [1] |
| Molecular Weight | 240.02 g/mol | [1] |
| Purity | ≥95% | |
| Appearance | Solid | [4] |
| Storage | Room temperature, under inert gas (Argon) | |
| Signal Word | Warning | |
| Hazard Statements | H302, H315, H319, H335 | |
| Precautionary Codes | P261, P280, P302+P352, P305+P351+P338 |
Key Synthetic Transformations and Protocols
The reactivity of the C2-Br bond is central to the utility of this compound. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation in pharmaceutical synthesis.
References
Application Notes and Protocols for the Synthesis of 2-Aryl-6-Methyl-4-(Trifluoromethyl)pyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The synthesis of pyridine derivatives containing a trifluoromethyl group is of significant interest in medicinal chemistry and agrochemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of molecules. This document outlines a detailed experimental procedure for the synthesis of 2-aryl-6-methyl-4-(trifluoromethyl)pyridines via a one-pot, three-component reaction. This method offers an efficient and straightforward approach to constructing this valuable heterocyclic scaffold.
Experimental Protocol: One-Pot Synthesis
This protocol describes the synthesis of 2-aryl-6-methyl-4-(trifluoromethyl)pyridines from an aromatic aldehyde, a β-aminocrotonate, and a trifluoromethyl β-dicarbonyl compound in a one-pot reaction.
Materials and Reagents:
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethyl 3-aminocrotonate or related β-enamino ester
-
4,4,4-Trifluoro-1-phenylbutane-1,3-dione or a similar trifluoromethyl β-dicarbonyl compound
-
Ammonium acetate (NH₄OAc)
-
Acetic acid (CH₃COOH)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
General Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 mmol), ethyl 3-aminocrotonate (1.0 mmol), 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Solvent Addition: Add glacial acetic acid (5 mL) as the solvent.
-
Reaction: Heat the reaction mixture to reflux (approximately 120 °C) and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Neutralization: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-aryl-6-methyl-4-(trifluoromethyl)pyridine.
Data Presentation
The following table summarizes the yields for the synthesis of various 2-aryl-6-methyl-4-(trifluoromethyl)pyridine derivatives using the described one-pot protocol.
| Entry | Aryl Group (Ar) | Starting Aldehyde | Yield (%) |
| 1 | Phenyl | Benzaldehyde | 85 |
| 2 | 4-Chlorophenyl | 4-Chlorobenzaldehyde | 82 |
| 3 | 4-Methoxyphenyl | 4-Methoxybenzaldehyde | 88 |
| 4 | 4-Nitrophenyl | 4-Nitrobenzaldehyde | 75 |
| 5 | 2-Thienyl | Thiophene-2-carboxaldehyde | 78 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the one-pot synthesis of 2-aryl-6-methyl-4-(trifluoromethyl)pyridines.
Application Notes and Protocols for the Purification of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine Reaction Products by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-methyl-4-(trifluoromethyl)pyridine is a key building block in medicinal chemistry and agrochemical research due to its unique electronic properties and versatile reactivity. The presence of the trifluoromethyl group enhances metabolic stability and binding affinity, while the bromo substituent allows for further functionalization through cross-coupling reactions. Following its synthesis, effective purification of the reaction mixture is crucial to remove unreacted starting materials, byproducts, and reagents to ensure the integrity of subsequent studies. Column chromatography is a widely employed and effective technique for the purification of such substituted pyridine derivatives.
This document provides a detailed protocol for the purification of this compound using column chromatography. It includes information on the selection of stationary and mobile phases, a step-by-step experimental procedure, and troubleshooting guidelines to address common challenges associated with the purification of basic heterocyclic compounds.
Data Presentation
The following table summarizes typical quantitative data for the column chromatography purification of a trifluoromethylated pyridine derivative, which can be used as a reference for the purification of this compound.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polarity, suitable for a wide range of organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A common solvent system for moderately polar compounds. |
| Typical Gradient | 0% to 20% Ethyl Acetate in Hexane | The gradient can be optimized based on TLC analysis. |
| Reference Rf Value | ~0.75 | In a 5:1 Hexane/Ethyl Acetate mixture for a similar trifluoromethylated pyridine.[1] |
| Expected Yield | 65-85% | Dependent on the crude reaction purity and chromatographic technique. A yield of 69% has been reported for a similar compound.[1] |
| Purity (Post-Column) | >95% | As determined by NMR or GC-MS. |
Experimental Protocols
This section details the methodology for the purification of this compound from a crude reaction mixture.
Materials
-
Crude this compound reaction mixture
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional, for reducing peak tailing)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
Protocol 1: Thin Layer Chromatography (TLC) for Eluent System Optimization
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Place the TLC plates in the chambers and allow the solvent to ascend.
-
Visualize the separated spots under a UV lamp.
-
The optimal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product.
Protocol 2: Column Chromatography Purification
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Ensure the column is packed uniformly without any air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial low-polarity mobile phase.
-
Collect fractions in separate tubes.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in the gradient. The gradient profile should be determined based on the TLC analysis.
-
Monitor the separation by performing TLC on the collected fractions.
-
-
Product Isolation:
-
Identify the fractions containing the pure product by TLC.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Troubleshooting
-
Peak Tailing: The basic nature of the pyridine nitrogen can lead to interactions with the acidic silanol groups on the silica gel, causing peak tailing. To mitigate this, a small amount of triethylamine (0.1-1%) can be added to the mobile phase.[2]
-
Poor Separation: If the separation between the product and impurities is not satisfactory, optimize the solvent gradient. A shallower gradient may improve resolution.
-
Compound Instability: If the compound appears to be degrading on the silica gel, consider using a less acidic stationary phase, such as neutral alumina.[2]
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of the column chromatography purification strategy.
References
Application Notes and Protocols for the Recrystallization of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine via recrystallization. The methodologies outlined are based on established principles of crystallization for pyridine derivatives and are intended to serve as a comprehensive guide for achieving high purity of this compound, which is a valuable intermediate in pharmaceutical and agrochemical research.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature.[1][2] By dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool, the target compound can be induced to form crystals, leaving impurities dissolved in the mother liquor. The selection of an appropriate solvent system is the most critical factor in successful recrystallization.[3] For halogenated and trifluoromethylated pyridine derivatives like this compound, careful consideration of solvent polarity and the compound's specific functional groups is essential for optimal results.
Solvent Selection and Screening
The ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below.[1][4] This differential solubility is key to maximizing the recovery of the purified product. For pyridine derivatives, which can be prone to "oiling out" or poor crystal formation, a systematic solvent screening process is highly recommended.[5][6]
General Solvent Recommendations for Pyridine Derivatives:
-
Single Solvent Systems: Ethanol, methanol, ethyl acetate, toluene, and acetonitrile are often good starting points.[5][7]
-
Mixed Solvent Systems: When a single solvent is not ideal, a mixed solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is much less soluble.[3][8] Common pairs include ethanol/water, ethyl acetate/hexane, and toluene/heptane.[9][10]
Protocol for Solvent Screening:
-
Place a small amount (10-20 mg) of the crude this compound into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, ethyl acetate, hexane, water) dropwise at room temperature, observing the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will result in the formation of well-defined crystals upon cooling.
Experimental Protocols
The following protocols provide detailed procedures for the recrystallization of this compound using both single and mixed solvent systems.
Single Solvent Recrystallization Protocol
This method is suitable when a single solvent with the desired temperature-dependent solubility profile is identified.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and flask
-
Filter paper
-
Glass rod
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring.[9]
-
Saturated Solution: Continue to add small portions of the hot solvent until the solid is completely dissolved.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[8]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Subsequently, place the flask in an ice bath to maximize crystal formation.[5]
-
Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[5]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.[9]
-
Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.
Mixed Solvent Recrystallization Protocol
This technique is employed when the compound is either too soluble or too insoluble in common single solvents.
Materials:
-
Crude this compound
-
A "good" solvent (e.g., Ethyl Acetate)
-
A "poor" solvent (e.g., Hexane)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude solid in a minimal amount of the "good" solvent at an elevated temperature.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.[5]
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the single solvent protocol.
Data Presentation
The following tables provide a template for summarizing quantitative data from recrystallization experiments. Researchers should populate these tables with their experimental results to facilitate comparison and optimization of the purification process.
Table 1: Solvent Screening for Recrystallization
| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling | Observations |
| Ethanol | Sparingly Soluble | Soluble | Good | Well-formed needles |
| Ethyl Acetate / Hexane | Insoluble | Soluble | Excellent | Large, clear crystals |
| Toluene | Soluble | Very Soluble | Poor | Oiled out initially |
| Water | Insoluble | Insoluble | N/A | No dissolution |
Table 2: Recrystallization Yield and Purity
| Experiment ID | Solvent System | Initial Mass (g) | Final Mass (g) | Yield (%) | Initial Purity (%) | Final Purity (%) | Melting Point (°C) |
| R-01 | Ethanol | 5.00 | 4.25 | 85 | 92 | >99 | 49-51 |
| R-02 | Ethyl Acetate / Hexane | 5.00 | 4.55 | 91 | 92 | >99 | 50-52 |
Note: The data presented in these tables are illustrative and should be replaced with actual experimental data. The reported melting point for 2-Bromo-6-(trifluoromethyl)pyridine is 48-52 °C.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | Cooling is too rapid; high concentration of impurities. | Reheat the solution, add more of the "good" solvent, and allow to cool more slowly.[5] |
| No Crystal Formation | Solution is not supersaturated; insufficient cooling. | Scratch the inner surface of the flask, add a seed crystal, or reduce the solvent volume by evaporation and re-cool.[5] |
| Low Yield | Too much solvent was used. | Concentrate the mother liquor by evaporating some solvent and cool again to obtain a second crop of crystals.[5] |
| Colored Impurities | Presence of colored byproducts. | Treat the hot solution with a small amount of activated charcoal before hot filtration.[8] |
Visualized Workflows
The following diagrams illustrate the logical flow of the recrystallization processes.
Caption: General workflow for the recrystallization process.
Caption: Decision-making workflow for troubleshooting common recrystallization issues.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the Sandmeyer reaction of 2-amino-6-methyl-4-(trifluoromethyl)pyridine.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Diazotization | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite. Verify the quality and concentration of the hydrobromic and sulfuric acids. |
| Decomposition of Diazonium Salt | The diazonium salt is unstable at higher temperatures. Keep the reaction mixture cold until the addition to the copper(I) bromide solution. Proceed with the bromination step immediately after the diazotization is complete. |
| Poor Quality of Copper(I) Bromide | Use freshly prepared or high-purity commercial CuBr. Old or oxidized CuBr (indicated by a green color) will have reduced catalytic activity. |
| Insufficient Reaction Time or Temperature for Bromination | After the addition of the diazonium salt solution to the CuBr, allow the reaction to warm to the recommended temperature and stir for the specified time to ensure the reaction goes to completion. Monitor the reaction by TLC or GC-MS. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Formation of Phenol by-product | This can occur if the diazonium salt reacts with water. Ensure the concentration of bromide ions is high. Use a concentrated solution of HBr. |
| Formation of Azo Compounds | This can happen if the diazonium salt couples with the starting amine. Ensure slow addition of the sodium nitrite solution to the acidic amine solution to maintain a low concentration of free amine. |
| Unreacted Starting Material | Incomplete diazotization will lead to the presence of the starting amine in the final product. See "Incomplete Diazotization" under Issue 1. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of Impurities during Column Chromatography | Optimize the solvent system for flash column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate/hexane mixture) is often effective.[1] |
| Product Loss During Work-up | The product may have some volatility. Avoid excessive heating during solvent removal. Use a rotary evaporator at a controlled temperature and pressure. Ensure efficient extraction by using an appropriate organic solvent and performing multiple extractions.[2] |
| Presence of Copper Salts in the Product | A thorough aqueous work-up, including washes with ammonium hydroxide or saturated ammonium chloride solution, can help remove residual copper salts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the synthesis of this compound?
A1: The Sandmeyer reaction, which involves the diazotization of 2-amino-6-methyl-4-(trifluoromethyl)pyridine followed by bromination with a copper(I) bromide catalyst, is a widely used and generally reliable method for this transformation.[3] Alternative methods include directed lithiation and halogen exchange reactions, which can also provide high yields but may require more specialized reagents and conditions.[4]
Q2: My Sandmeyer reaction is not working, and I am getting a complex mixture of products. What are the most critical parameters to control?
A2: Temperature control during diazotization is critical. The reaction should be kept between 0-5 °C to prevent the premature decomposition of the unstable diazonium salt. The slow and controlled addition of the sodium nitrite solution is also crucial to prevent side reactions like azo coupling. Finally, the purity of the copper(I) bromide catalyst is important for an efficient bromination step.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a sample from the reaction mixture can be spotted on a silica gel plate and eluted with an appropriate solvent system (e.g., a hexane/ethyl acetate mixture). The disappearance of the starting material (2-amino-6-methyl-4-(trifluoromethyl)pyridine) and the appearance of the product spot will indicate the reaction's progress.
Q4: What are the expected side products in the Sandmeyer synthesis of this compound?
A4: Common side products include the corresponding phenol (2-hydroxy-6-methyl-4-(trifluoromethyl)pyridine) formed from the reaction of the diazonium salt with water, and potentially small amounts of azo compounds from the coupling of the diazonium salt with the starting amine. Unreacted starting material may also be present if the diazotization is incomplete.
Q5: What is the best method for purifying the final product?
A5: After an aqueous work-up to remove acids and inorganic salts, the crude product is typically purified by flash column chromatography on silica gel.[1] A solvent system with a gradient of increasing polarity, such as ethyl acetate in hexane, is commonly used to separate the desired product from any remaining starting material and side products.
Data Presentation
Table 1: Key Experimental Parameters for the Sandmeyer Synthesis of this compound
| Parameter | Recommended Condition | Notes |
| Starting Material | 2-amino-6-methyl-4-(trifluoromethyl)pyridine | Ensure high purity of the starting amine. |
| Diazotization Reagent | Sodium Nitrite (NaNO₂) | Use a freshly prepared aqueous solution. |
| Acidic Medium | Hydrobromic Acid (HBr) and Sulfuric Acid (H₂SO₄) | A mixture is often used to maintain acidity and provide a source of bromide ions. |
| Diazotization Temperature | 0-5 °C | Critical for the stability of the diazonium salt. |
| Bromination Catalyst | Copper(I) Bromide (CuBr) | Should be pure and free of green copper(II) salts. |
| Bromination Temperature | Room Temperature to 60 °C | Reaction is often warmed after the addition of the diazonium salt. |
| Typical Yield | 60-85% | Yields are highly dependent on the reaction conditions and scale. Optimization is recommended. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Sandmeyer Reaction
Disclaimer: This is a representative protocol based on general Sandmeyer reaction procedures. Researchers should perform their own risk assessment and optimize the conditions for their specific setup and scale.
Materials:
-
2-amino-6-methyl-4-(trifluoromethyl)pyridine
-
Hydrobromic acid (48% aqueous solution)
-
Sulfuric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-6-methyl-4-(trifluoromethyl)pyridine in a mixture of hydrobromic acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture through the dropping funnel over 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Bromination:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and an organic solvent like dichloromethane.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Mandatory Visualizations
References
common side reactions in Suzuki coupling with 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine in Suzuki-Miyaura cross-coupling reactions. The information is presented in a question-and-answer format to directly address common challenges and side reactions encountered during experimentation.
Troubleshooting Guide
Issue: Low or no yield of the desired coupled product.
This is a common issue when working with sterically hindered and electron-deficient substrates like this compound. The underlying causes can be multifaceted, often stemming from suboptimal reaction conditions that favor side reactions over the desired cross-coupling. A systematic approach to troubleshooting is crucial for improving reaction outcomes.
Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the likely side reactions, and how can I identify them?
A1: The most common side reactions with this substrate are protodebromination (hydrodehalogenation) and homocoupling of the boronic acid.[1] The electron-deficient nature of the pyridine ring, accentuated by the trifluoromethyl group, makes the starting material susceptible to these unproductive pathways.
-
Protodebromination: This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 2-methyl-4-(trifluoromethyl)pyridine. This side reaction can occur when the palladium complex, after oxidative addition, abstracts a hydride from sources like an amine base or an alcohol solvent, followed by reductive elimination.[2]
-
Boronic Acid Homocoupling: This reaction results in the formation of a biaryl product derived from the boronic acid coupling with itself.[3] The presence of oxygen is a primary driver for this side reaction, as it can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[3][4]
-
Protodeborylation: The boronic acid starting material can be consumed through a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5][6] This is particularly problematic with heteroaromatic boronic acids and under conditions of high temperature and prolonged reaction times.[6]
You can identify these side products by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. The presence of masses or signals corresponding to the protonated starting material or the boronic acid dimer are clear indicators of these side reactions.[6]
Q2: How can I minimize protodebromination of this compound?
A2: Minimizing protodebromination involves carefully selecting the reaction components to disfavor the hydride transfer pathway.
-
Choice of Base: Avoid using amine bases or alcoholic solvents that can readily provide a hydride. Consider using carbonate bases like K₂CO₃ or Cs₂CO₃, or phosphate bases like K₃PO₄.[7]
-
Solvent Selection: Aprotic solvents such as dioxane, THF, or toluene are generally preferred over alcoholic solvents.
-
Catalyst System: Employing bulky, electron-rich phosphine ligands can sometimes suppress this side reaction by promoting the desired reductive elimination over competing pathways.[7]
Q3: What are the best strategies to prevent boronic acid homocoupling?
A3: Preventing homocoupling primarily revolves around excluding oxygen and managing the palladium catalyst's oxidation state.[3]
-
Rigorous Degassing: It is crucial to thoroughly degas all solvents and the reaction mixture itself.[4] This can be achieved by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.
-
Palladium Pre-catalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources such as Pd(OAc)₂ or PdCl₂.[3] If a Pd(II) source is used, the addition of a reducing agent can help to rapidly generate the active Pd(0) species and minimize Pd(II)-mediated homocoupling.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Frequently Asked Questions (FAQs)
Q4: The methyl and trifluoromethyl groups on the pyridine ring introduce steric hindrance. How does this affect the Suzuki coupling reaction, and how can I overcome it?
A4: The steric bulk from the ortho-methyl group can indeed hinder the oxidative addition step of the catalytic cycle, slowing down the overall reaction rate.[1] To overcome this, the choice of ligand is critical.
-
Bulky, Electron-Rich Ligands: Employing bulky and electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands is highly recommended.[7] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition with the hindered aryl bromide. They also accelerate the reductive elimination step.[7]
Q5: What is the optimal base and solvent combination for the Suzuki coupling of this compound?
A5: The optimal combination can be substrate-dependent, but for sterically hindered and electron-deficient systems, certain combinations are generally more successful.
-
Base: A moderately strong base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[7] For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[7]
-
Solvent: Aprotic polar solvents are typically used. A mixture of dioxane and water or THF and water is common. The presence of a small amount of water can be beneficial when using phosphate or carbonate bases.[7]
Q6: Can I use a boronic ester instead of a boronic acid? What are the advantages?
A6: Yes, using a boronic ester, such as a pinacol ester, is a common and often advantageous strategy. Boronic esters generally exhibit greater stability compared to their corresponding boronic acids, which helps to prevent premature decomposition via protodeborylation.[2][8] While some boronic esters may need to hydrolyze to the boronic acid in situ to undergo transmetalation, many can participate directly in the catalytic cycle.[9] This can lead to more consistent and reproducible results, especially in complex settings.
Quantitative Data on Side Reactions
| Ligand | Desired Product Yield (%) | Homocoupling Yield (%) | Dehalogenation Yield (%) |
| P(t-Bu)₃ | 15 | 65 | 18 |
| PCy₃ | 20 | 55 | 22 |
| SPhos | 77 | <5 | <5 |
Data adapted from a study on a similar substrate, 2-bromo-1,3-bis(trifluoromethyl)benzene, to illustrate the effect of ligand choice on side product formation.[10]
Experimental Protocol Example
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid. Note: This is a template, and the specific catalyst, ligand, base, solvent, temperature, and reaction time will require optimization for this compound and the specific coupling partner.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
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Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Degassed Solvent (e.g., Dioxane/Water mixture, typically 4:1 to 10:1)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
In a separate vial, dissolve the palladium pre-catalyst and the ligand in a small amount of the degassed solvent.
-
Add the catalyst/ligand solution to the reaction vessel via syringe.
-
Add the remaining degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki Coupling Cycle and Side Reactions
The following diagram illustrates the main catalytic cycle of the Suzuki-Miyaura coupling and the key side reactions that can compete with the desired product formation.
Caption: Suzuki coupling cycle and competing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Bromopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in cross-coupling reactions involving 2-bromopyridine substrates. The pyridine moiety, a prevalent structural motif in pharmaceuticals and functional materials, presents unique challenges due to the coordinating nature of its nitrogen atom, which can significantly impact catalyst performance. This guide offers practical solutions and detailed protocols to help researchers, scientists, and drug development professionals overcome these obstacles and achieve successful, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with 2-bromopyridine substrates so challenging?
The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring, which is in close proximity to the reaction center at the 2-position. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2] This phenomenon is often referred to as the "2-pyridyl problem".[1][2]
Q2: What are the main mechanisms of catalyst deactivation in these reactions?
The primary deactivation pathways include:
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Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[1]
-
Catalyst Decomposition: Under reaction conditions, the active catalyst (e.g., Pd(0)) can decompose into inactive forms like palladium black. This is often accelerated by slow reaction kinetics resulting from pyridine inhibition.[1][3]
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be susceptible to oxidation by trace amounts of air, which inhibits their ability to coordinate to the palladium center.[3]
Q3: How does the position of the bromine on the pyridine ring affect the reaction?
The position of the leaving group significantly influences the reaction's success. 2-halopyridines are notoriously difficult substrates due to the proximity of the nitrogen atom to the reaction center, which enhances catalyst poisoning.[1] 3- and 4-halopyridines are generally more reactive as the nitrogen atom is further away, reducing its inhibitory effect.[1][4]
Q4: What is the role of the ligand in preventing catalyst deactivation?
The choice of ligand is critical for successful cross-coupling with pyridine substrates.[1][5] Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often effective.[1] These ligands can:
-
Sterically hinder the coordination of the pyridine nitrogen to the metal center.[1]
-
Increase the electron density on the metal, which can promote the desired catalytic steps and potentially weaken the metal-pyridine bond.[1]
Q5: Can the choice of base and solvent impact catalyst deactivation?
Yes, the base and solvent system plays a crucial role. A carefully selected base is necessary for efficient transmetalation. The choice of base can influence the reaction rate and catalyst stability.[6] The solvent can affect the solubility of the catalyst and reagents, and in some cases, participate in side reactions. For instance, the presence of water can be beneficial in some Suzuki-Miyaura couplings but can also lead to protodeboronation.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
If you observe low or no consumption of your 2-bromopyridine starting material, consider the following troubleshooting steps.
| Potential Cause | Suggested Solutions |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species.[1] 3. Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[1] |
| Inefficient Oxidative Addition | 1. Change the Halide (if possible): If applicable to your synthesis, switching from a bromide to an iodide can be beneficial as C-I bonds are generally more reactive in oxidative addition.[1] 2. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. Monitor for potential substrate or catalyst decomposition.[1] |
| Poor Reagent Quality | 1. Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent catalyst deactivation and side reactions.[7] 2. Verify Reagent Purity: Use high-purity starting materials, as impurities can poison the catalyst.[3] |
Issue 2: Formation of Side Products
If you are observing significant formation of side products, the following adjustments can be made.
| Side Product | Potential Cause | Suggested Solutions |
| Homocoupling | Oxygen in the reaction mixture promoting the coupling of the organometallic reagent with itself. | 1. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen.[1] 2. Use a Pd(0) Source: Using a Pd(0) source or a pre-catalyst that rapidly forms the active species can minimize homocoupling that can occur during the in-situ reduction of Pd(II) pre-catalysts.[1][7] |
| Protodeboronation (in Suzuki Coupling) | The boronic acid is being replaced by a hydrogen atom from the solvent or trace water. | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry.[1] 2. Choose a Non-Aqueous Base: Consider using a base like K₃PO₄ in an anhydrous solvent.[1] 3. Use Boronic Esters or Trifluoroborate Salts: These are often more stable than boronic acids.[6] |
| Dehalogenation | The halide on the pyridine substrate is replaced by a hydrogen atom. | 1. Optimize Ligand and Base: The choice of ligand and base can influence the rate of reductive elimination versus dehalogenation.[1] 2. Lower the Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[1] |
Issue 3: Catalyst Decomposition (Palladium Black Formation)
The formation of palladium black is a clear indicator of catalyst decomposition.[3]
| Potential Cause | Suggested Solutions |
| Slow Catalysis Leading to Agglomeration | If the catalytic cycle is slow due to pyridine inhibition, the active Pd(0) species may have a longer lifetime in solution, increasing the chance of agglomeration into inactive palladium black.[1] |
| Excessively High Reaction Temperature | High temperatures can lead to thermal decomposition of the catalyst.[3] |
Quantitative Data on Catalyst Performance
The following table summarizes typical results for the Suzuki-Miyaura coupling of 2-bromopyridine with phenylboronic acid using different ligands, providing a comparative overview to guide your selection of reaction conditions.
Table 1: Comparison of Ligands in Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| PPh₃ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 | <5 |
| P(t-Bu)₃ | 2 | K₃PO₄ | Toluene | 100 | 12 | 85 | 42.5 |
| XPhos | 1 | K₃PO₄ | Toluene | 100 | 8 | 95 | 95 |
| SPhos | 1 | K₃PO₄ | Toluene | 100 | 8 | 92 | 92 |
Note: This data is compiled from typical results reported in the literature and is intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.[1]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.[8]
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine 2-bromopyridine (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and replace the atmosphere with an inert gas (e.g., argon or nitrogen) by performing several vacuum/backfill cycles.
-
Solvent Addition: Add the degassed solvent(s) (e.g., toluene) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine
Note: This is a generalized procedure and requires optimization for specific amines.[7]
-
Reaction Setup: To an oven-dried reaction vessel, add 2-bromopyridine (1.0 equiv.), the corresponding amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃; 1-5 mol%), a phosphine ligand (e.g., Xantphos; 2-10 mol%), and a base (e.g., NaOtBu; 1.5-3.0 equiv.).[7]
-
Inert Atmosphere: Seal the vessel and replace the atmosphere with an inert gas (e.g., argon or nitrogen).[7]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.
-
Monitoring and Workup: Follow similar procedures as described for the Suzuki-Miyaura coupling.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing chemical reactions involving 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experiments, with a focus on selecting the appropriate base and solvent for key cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the molecule's electronic and steric properties. The electron-deficient nature of the pyridine ring, amplified by the trifluoromethyl group, makes the substrate highly reactive towards oxidative addition but can complicate other steps in the catalytic cycle. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially forming inactive species and inhibiting the reaction.[1][2] The 6-methyl group introduces steric hindrance that can also affect catalyst accessibility.
Q2: Which palladium ligands are most effective for this type of substrate?
A2: For electron-deficient and potentially coordinating substrates like this, bulky and electron-rich phosphine ligands are highly recommended. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are often effective.[1][2][3] These ligands help stabilize the palladium center, promote efficient oxidative addition and reductive elimination, and sterically shield the metal from inhibitory coordination by the pyridine nitrogen.[2]
Q3: Why is my reaction not proceeding to completion, leaving unreacted starting material?
A3: Incomplete conversion can be due to several factors:
-
Catalyst Inactivity: The palladium catalyst may be deactivated. Consider using a fresh batch of catalyst or a more active pre-catalyst. Incrementally increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can also help.[3]
-
Insufficient Base Strength: The base may not be strong enough to effectively promote key steps like transmetalation (in Suzuki coupling) or amine deprotonation (in Buchwald-Hartwig amination).[2] Switching to a stronger base is often a good solution.
-
Low Temperature: The reaction may require more thermal energy. Cautiously increasing the reaction temperature can improve the rate and overall conversion.[2]
Q4: I am observing significant debromination of my starting material. How can I prevent this side reaction?
A4: Debromination (protodebromination), the replacement of the bromine atom with hydrogen, is a common side reaction. It often occurs when the desired cross-coupling is slow, allowing competing pathways to dominate. This can be caused by:
-
Presence of Protic Impurities: Ensure all solvents and reagents are anhydrous.[3]
-
Inefficient Catalyst System: A more efficient catalyst/ligand combination that accelerates the cross-coupling reaction can outcompete the debromination pathway.
-
Solvent Choice: Certain solvents may favor this side reaction. For instance, in some couplings, solvents like dioxane or DMF might lead to more dehalogenation compared to toluene.[4]
Q5: Is it necessary to run these reactions under an inert atmosphere?
A5: Yes, it is strongly recommended. Palladium(0) catalysts, the active species in most cross-coupling reactions, are sensitive to oxygen.[2][4] The presence of oxygen can lead to catalyst oxidation and deactivation, as well as promote undesirable side reactions like the homocoupling of boronic acids in Suzuki reactions.[2] Thoroughly degassing solvents and maintaining a positive pressure of an inert gas like argon or nitrogen is crucial for reproducibility and optimal results.[4]
Troubleshooting Guide for Common Cross-Coupling Reactions
Suzuki-Miyaura Coupling
This section provides guidance for troubleshooting the C-C bond formation between this compound and an organoboron reagent.
Issue: Low Product Yield
| Potential Cause | Recommended Solution |
| Inefficient Transmetalation | The transfer of the organic group from boron to palladium is slow. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. Using a solvent system containing water (e.g., Dioxane/H₂O 10:1) can help dissolve the inorganic base.[2][5] |
| Catalyst Inhibition | The pyridine nitrogen is deactivating the catalyst. Use a bulky, electron-rich ligand like SPhos or XPhos to shield the palladium center.[1][3] |
| Protodeboronation of Boronic Acid | The boronic acid is unstable under the reaction conditions. Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Ensure conditions are anhydrous if using a base sensitive to water.[2] |
| Poor Solubility | Starting materials are not fully dissolved. Switch to a solvent that provides better solubility, such as DMF or a toluene/water mixture.[2][4] |
Buchwald-Hartwig Amination
This section addresses common issues in the C-N bond formation between this compound and an amine.
Issue: No Reaction or Low Conversion
| Potential Cause | Recommended Solution |
| Incorrect Base | A strong, non-nucleophilic base is required for efficient amine deprotonation and catalyst turnover. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.[5][6][7] |
| Ligand Incompatibility | The chosen ligand may not be optimal. Screen bulky, electron-rich phosphine ligands such as BINAP, DPPF, or XPhos.[3][7] |
| Solvent Issues | The reaction requires an anhydrous, aprotic solvent. Toluene and dioxane are standard choices. Ensure the solvent is thoroughly dried and degassed.[6] |
| Amine Volatility | For volatile amines, the reaction must be performed in a sealed tube to prevent the amine from escaping upon heating.[7] |
Sonogashira Coupling
This section provides troubleshooting for the C-C bond formation between this compound and a terminal alkyne.
Issue: Formation of Alkyne Homocoupling (Glaser Coupling) Byproduct
| Potential Cause | Recommended Solution |
| Presence of Oxygen | The copper co-catalyst is particularly sensitive to oxygen, which promotes homocoupling. Ensure the reaction setup is rigorously degassed and maintained under a strict inert atmosphere.[8] |
| Suboptimal Base/Solvent | The combination of base and solvent can influence side reactions. A screen of organic bases (e.g., Et₃N, DABCO, TMP) and polar aprotic solvents (e.g., THF, DMF, DMSO) can identify conditions that favor cross-coupling.[8] |
| Reaction Temperature | High temperatures can sometimes favor homocoupling. Attempt the reaction at a lower temperature, even room temperature, for a longer duration.[8] |
| Copper-Free Conditions | If homocoupling remains a persistent issue, consider employing a copper-free Sonogashira protocol. These methods often require specific palladium catalysts and ligands.[8][9] |
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting points for optimizing the three major cross-coupling reactions. These conditions are based on successful reports for structurally similar electron-deficient 2-bromopyridines and serve as a strong predictive framework.[6][10][11]
Table 1: Suzuki-Miyaura Coupling - Starting Conditions
| Component | Recommendation | Notes |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%) OR XPhos Pd G3 (2-4 mol%) | Bulky, electron-rich ligands are crucial. Pre-catalysts offer consistency.[1][2] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.) | Stronger bases are often necessary for electron-deficient substrates.[2][12] |
| Solvent | 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | A co-solvent helps with the solubility of the base. Ensure thorough degassing.[4] |
| Temperature | 80 - 110 °C | Higher temperatures may be needed, but monitor for decomposition. |
Table 2: Buchwald-Hartwig Amination - Starting Conditions
| Component | Recommendation | Notes |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%) with XPhos (2-4 mol%) OR Xantphos Pd G3 (2-4 mol%) | Ligand choice is critical and substrate-dependent.[13][14] |
| Base | NaOtBu (1.2 - 1.5 equiv.) | A strong, non-nucleophilic base is standard for this reaction.[7][14] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Solvents must be anhydrous and degassed. |
| Temperature | 80 - 110 °C | Reaction temperature depends on the reactivity of the amine. |
Table 3: Sonogashira Coupling - Starting Conditions
| Component | Recommendation | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(PPh₃)₂ (3-5 mol%) | Classic catalysts are often effective. |
| Copper Co-catalyst | CuI (5-10 mol%) | Essential for the traditional Sonogashira catalytic cycle. |
| Base | Et₃N or DABCO (2.0 - 3.0 equiv.) | The base often serves as a co-solvent.[8][11] |
| Solvent | THF or DMF (anhydrous) | Polar aprotic solvents generally work well.[8][11] |
| Temperature | Room Temperature - 100 °C | Many Sonogashira reactions proceed efficiently at room temperature.[8][15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2–1.5 equiv.), the selected base (e.g., K₃PO₄, 2.0–3.0 equiv.), and the palladium catalyst/ligand (e.g., XPhos Pd G3, 3 mol%).[2][10]
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[10]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the starting bromide.[16]
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[12]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube, add the base (e.g., NaOtBu, 1.2 equiv.). Add the palladium pre-catalyst (e.g., XantPhos Pd G3, 3 mol%), this compound (1.0 equiv.), and the primary or secondary amine (1.1 equiv.).[1][6]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.[1]
-
Reaction: Heat the sealed tube in a preheated oil bath to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.[1]
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.[1]
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) iodide (CuI, 10 mol%).[15]
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (3 cycles).
-
Reagent Addition: Add a solution of this compound (1.0 equiv.) in a mixture of degassed solvent and base (e.g., THF/Et₃N, 2:1).[15]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by flash column chromatography.
Visualizations
Caption: A general workflow for troubleshooting low-yielding cross-coupling reactions.
Caption: A decision tree for optimizing Suzuki coupling reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. benchchem.com [benchchem.com]
troubleshooting guide for low yield in Stille coupling of bromopyridines
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the Stille coupling of bromopyridines. The following information is designed to directly address common experimental challenges in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in my Stille coupling reaction with a bromopyridine substrate?
Low or no conversion in the Stille coupling of bromopyridines can stem from several factors, often related to the inherent properties of the pyridine ring and the stability of the catalytic system.[1] Key areas to investigate include:
-
Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive complexes and catalyst deactivation.[1][2]
-
Inactive Catalyst: The palladium catalyst, especially Pd(0) species, can be sensitive to air and may have degraded. It's crucial to use a fresh batch of catalyst or a pre-catalyst that is activated in situ.[3]
-
Insufficient Reaction Temperature: Stille couplings often require elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish or not proceed at all.[3]
-
Impure Reagents or Solvents: The presence of water or oxygen can be detrimental to the catalytic cycle. Solvents must be anhydrous and thoroughly degassed, and reagents should be of high purity.[1][3]
-
Poor Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle. An inappropriate ligand may not be effective for the specific bromopyridine substrate.
Q2: What are the most common side reactions in the Stille coupling of bromopyridines, and how can I minimize them?
The most prevalent side reaction is the homocoupling of the organostannane reagent.[4][5][6] This can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[4]
To minimize homocoupling:
-
Ensure a Strictly Inert Atmosphere: The presence of oxygen can promote homocoupling.[3] Proper degassing of the solvent and maintaining an inert atmosphere (Argon or Nitrogen) throughout the reaction is critical.[3]
-
Use a Slight Excess of the Organostannane: Using a stoichiometric or sub-stoichiometric amount of the organostannane can sometimes lead to increased homocoupling. A slight excess (1.1-1.2 equivalents) is often recommended.[3]
Another potential side reaction, particularly with di-substituted pyridines, is the formation of di-substituted products when mono-substitution is desired. This can be controlled by carefully managing the reaction temperature.[3]
Q3: How does reaction temperature affect the yield and selectivity of Stille couplings with bromopyridines?
Reaction temperature is a critical parameter that significantly influences both the reaction rate and selectivity.[3]
-
Low Temperatures (e.g., ≤ 80°C): Can be advantageous for selective couplings, for instance, at a more reactive C-I bond over a C-Br bond. However, the reaction rate will be slower, necessitating longer reaction times.[3]
-
Moderate Temperatures (e.g., 80°C - 100°C): Often provide a good balance between reaction rate and selectivity, leading to high yields of the desired product.[3]
-
High Temperatures (e.g., ≥ 110°C): Can lead to a loss of selectivity and the formation of byproducts. Furthermore, very high temperatures can cause decomposition of the palladium catalyst, resulting in lower overall yields.[3]
Troubleshooting Guide
Issue: Low Yield or No Reaction
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is activated in situ.[3] Common catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂.[7] |
| Catalyst Inhibition by Pyridine Nitrogen | Screen different ligands. Bulky, electron-rich phosphine ligands can be beneficial for electron-rich substrates like aminopyridines.[1] Consider ligands like XPhos.[8] |
| Insufficient Temperature | Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS.[3] |
| Impure Reagents/Solvents | Ensure all reagents are of high purity and solvents are anhydrous and degassed.[3] |
| Slow Transmetalation | Additives can accelerate this rate-determining step. Consider adding LiCl, CuI, or CsF.[7][9] |
Issue: Significant Homocoupling of Organostannane
| Potential Cause | Suggested Solution |
| Presence of Oxygen | Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas the solvent thoroughly prior to use.[3] |
| Sub-stoichiometric Organostannane | Use a slight excess (1.1-1.2 equivalents) of the organostannane reagent.[3] |
Experimental Protocols
General Protocol for Stille Coupling of a Bromopyridine
This is a generalized procedure and requires optimization for specific substrates.
Materials:
-
Bromopyridine derivative (1.0 eq.)
-
Organostannane reagent (1.1-1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[3]
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF)[3][10]
-
Optional: Additive (e.g., CuI, LiCl)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine and the palladium catalyst.[3]
-
Evacuate and backfill the flask with the inert gas three times.[3]
-
Add the anhydrous, degassed solvent via syringe and stir the mixture for 5 minutes.[3]
-
Add the organostannane reagent via syringe.[3]
-
Heat the reaction mixture to the desired temperature (e.g., 90-110°C) using an oil bath.[3][11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction and proceed with an appropriate workup. To remove tin byproducts, wash the organic layers with a saturated aqueous solution of potassium fluoride (KF).[5][10]
-
Purify the crude product by a suitable method, such as flash column chromatography.[10]
Visual Guides
Stille Coupling Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Strategies for Preventing Boronic Acid Homocoupling in Suzuki Reactions
Welcome to the Technical Support Center for Suzuki coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing the undesired homocoupling of boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in the context of Suzuki reactions, and why is it a problem?
A1: Homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct.[1] This side reaction is problematic because it consumes the boronic acid, which in turn reduces the yield of the desired cross-coupled product. Furthermore, the structural similarity between the homocoupled byproduct and the target molecule often complicates the purification process.[2]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two principal causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1] Rigorous exclusion of oxygen is therefore critical to suppress this pathway.[1][3]
-
Palladium(II)-Mediated Homocoupling: When a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled product and the active Pd(0) catalyst.[1][2][4] This is a particular issue at the beginning of the reaction before the main catalytic cycle is fully established.[1][2]
Q3: How does the choice of palladium source affect homocoupling?
A3: The palladium source significantly impacts the extent of homocoupling. Pd(II) sources like palladium acetate (Pd(OAc)₂) and palladium chloride (PdCl₂) can directly promote homocoupling as they need to be reduced to the active Pd(0) state in situ.[1][4] This reduction can occur via the homocoupling of two boronic acid molecules.[4] Using a Pd(0) source, such as Pd(PPh₃)₄, or a precatalyst designed for clean and efficient generation of Pd(0) can help minimize this initial burst of homocoupling.[4]
Q4: How does the choice of base influence the formation of homocoupling byproducts?
A4: The base is crucial for activating the boronic acid for transmetalation, but an improper choice can increase homocoupling.[1][5] Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases such as sodium hydroxide (NaOH).[1]
Q5: What is the role of phosphine ligands in preventing homocoupling?
A5: Phosphine ligands are critical for stabilizing the palladium catalyst and influencing its reactivity.[6][7] Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the desired cross-coupling cycle.[7][8] This increased rate for the productive pathway can outcompete the side reactions that lead to homocoupling.[7] Ligands like SPhos have been shown to be effective in obtaining good yields of the cross-coupled product while suppressing homocoupling.[9]
Q6: Does reaction temperature affect homocoupling?
A6: Yes, temperature can influence the rate of homocoupling. While higher temperatures can increase the rate of the desired Suzuki coupling, excessive heat can also lead to catalyst decomposition and potentially increase the rate of side reactions, including homocoupling.[2][10] In some cases, conducting the reaction at room temperature can significantly reduce homocoupling defects.[11][12] It is often a matter of finding the optimal temperature that favors the cross-coupling reaction kinetically.
Troubleshooting Guides
Issue: Excessive Homocoupling of Boronic Acid Detected
If you observe a significant amount of the symmetrical biaryl byproduct in your reaction mixture (e.g., via TLC, LC-MS, or NMR analysis), follow this guide to diagnose and resolve the issue.
Step 1: Diagnose the Potential Cause
The first step is to identify the likely source of the problem. The troubleshooting workflow diagram below outlines a logical approach to diagnosing the root cause.
Caption: Troubleshooting workflow for minimizing homocoupling.
Step 2: Implement Corrective Actions
Based on your diagnosis, implement one or more of the following solutions.
Solution 1: Rigorous Exclusion of Oxygen
Oxygen is a primary culprit in promoting homocoupling.[13][14] Ensure your solvent and reaction mixture are thoroughly deoxygenated.
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent and reaction mixture for an extended period (15-30 minutes) can effectively displace dissolved oxygen.[2] A subsurface sparge, where the gas is introduced below the liquid's surface, is more efficient.[2][3]
-
Freeze-Pump-Thaw: This technique is highly effective for removing dissolved gases.[2][7] It involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is recommended for best results.[2]
Solution 2: Optimize Palladium Catalyst and Conditions
-
Switch to a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, consider switching to a Pd(0) source like Pd(PPh₃)₄ to avoid the initial homocoupling during catalyst activation.[1]
-
Use a Mild Reducing Agent: If using a Pd(II) source is necessary, adding a mild reducing agent can help. For instance, the addition of potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the catalytic cycle.[3][15]
-
Pre-heat the Mixture: One practical tip is to pre-heat the mixture of the catalyst, base, solvent, and aryl halide for about 10 minutes at 60-80°C before adding the boronic acid.[13] This can help ensure the active Pd(0) species is formed before the boronic acid is introduced.
Solution 3: Optimize Base and Ligand Selection
-
Choose a Milder Base: Strong bases can sometimes accelerate homocoupling. Using weaker inorganic bases is often a better choice.[1]
-
Employ Bulky, Electron-Rich Ligands: These ligands can promote the desired reductive elimination step, making the cross-coupling pathway faster than the homocoupling pathway.[7]
Solution 4: Adjust Reaction Parameters
-
Slow Addition of Boronic Acid: Instead of adding the boronic acid all at once, add it slowly to the reaction mixture over a period of 30-60 minutes using a syringe pump.[7] This keeps the instantaneous concentration of the boronic acid low, which disfavors the bimolecular homocoupling reaction.[7]
-
Optimize Temperature: Determine the lowest temperature at which the desired reaction proceeds at a reasonable rate. Lowering the temperature can often reduce the rate of undesired side reactions.[11]
Quantitative Data Summary
The following tables summarize the effects of various parameters on boronic acid homocoupling.
Table 1: Effect of Dissolved Oxygen on Homocoupling
| Entry | Dissolved O₂ (ppm) at t=0 | % Dimer (Homocoupling Product) |
| 1 | 0.5 | 0.071 |
| 2 | 2.2 | 0.18 |
| 3 | 3.3 | 0.18 |
| Data adapted from a study on the synthesis of LY451395, demonstrating that lower initial oxygen concentration significantly reduces homocoupling.[3] |
Table 2: Effect of Base on Suzuki Coupling Yield
| Base | Yield of Cross-Coupled Product | Comments |
| K₃PO₄ | High | Often preferred, generally low homocoupling.[1] |
| K₂CO₃ | High | Good alternative to K₃PO₄.[1] |
| NaOH | Variable | Strong base, can promote homocoupling.[1] |
| KF | Variable | Can be effective, especially with base-sensitive functional groups.[5] |
| This table provides a qualitative comparison based on literature consensus. |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol incorporates several best practices to suppress the formation of the homocoupled byproduct.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.[2]
-
Preparation of Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).[7]
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the boronic acid (1.2 equiv.), a suitable phosphine ligand (e.g., SPhos, 0.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).[2]
-
Establish Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.[2]
-
Solvent Addition: Add a previously degassed solvent (e.g., toluene/water mixture) via syringe.[2]
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.[2]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.1 mol%) to the reaction mixture under a positive pressure of the inert gas.[2]
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.[2]
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent.[7]
-
Purification: Purify the crude product using flash column chromatography.[7]
Protocol 2: Rigorous Solvent Degassing by Freeze-Pump-Thaw
-
Place the solvent in a Schlenk flask with a stir bar.
-
Attach the flask to a Schlenk line.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once the solvent is completely frozen, open the flask to the vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.[2][7]
Mechanistic Pathways Visualization
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle in competition with the two primary pathways for boronic acid homocoupling.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of Trifluoromethylated Pyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of trifluoromethylated pyridines.
Troubleshooting Guides
Problem 1: Low Yield in Trifluoromethylation Reaction
Low yields are a common issue in the synthesis of trifluoromethylated pyridines, often stemming from suboptimal reaction conditions, incomplete reactions, or side product formation.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient Reaction Conditions | Optimize temperature, pressure, and reaction time. For vapor-phase fluorination, ensure the temperature is between 150°C and 250°C to balance reaction rate and decomposition.[1] For solution-phase reactions, consider microwave-assisted synthesis to potentially improve yields and reduce reaction times. | Increased conversion of starting material to the desired product. |
| Incomplete Oxidation of Dihydropyridine Intermediate | In syntheses proceeding through a dihydropyridine intermediate (e.g., Hantzsch synthesis), ensure complete oxidation. Use an appropriate oxidizing agent and monitor the reaction progress using techniques like TLC or LC-MS.[2] | Full conversion of the intermediate to the aromatic trifluoromethylated pyridine. |
| Poor Reagent Activity | Verify the quality and activity of the trifluoromethylating agent. For instance, some reagents are sensitive to moisture and air. Store reagents under appropriate conditions (e.g., inert atmosphere, low temperature). | Consistent and reproducible reaction outcomes. |
| Substrate Reactivity Issues | The electronic properties of the pyridine substrate can significantly impact the reaction. Electron-withdrawing groups can deactivate the ring, while some electron-donating groups might interfere with the reaction.[3] Consider derivatizing the substrate to modulate its reactivity. | Improved substrate compatibility and higher yields. |
Problem 2: Poor Regioselectivity
Controlling the position of the trifluoromethyl group on the pyridine ring is a critical challenge, especially in radical reactions which can produce a mixture of isomers.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Radical Trifluoromethylation | Radical reactions often exhibit low regioselectivity.[4] If possible, switch to a more selective method. | Formation of a single, desired regioisomer. |
| Steric Hindrance | The position of existing substituents on the pyridine ring can direct the trifluoromethylation to a specific position. Analyze the steric and electronic effects of the substituents to predict the likely outcome. | Enhanced formation of the sterically less hindered product. |
| Inappropriate Synthetic Strategy | For specific regioisomers, a directed synthesis approach may be necessary. For 3-position trifluoromethylation, methods involving hydrosilylation to activate the pyridine ring have shown high regioselectivity.[4] | Targeted synthesis of the desired isomer. |
Problem 3: Formation of Side Products and Impurities
The formation of unwanted byproducts, such as over-chlorinated or partially fluorinated pyridines, complicates purification and reduces the overall yield.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Over-chlorination/fluorination | In vapor-phase reactions, carefully control the molar ratio of chlorine or fluorine gas to the substrate.[5] Catalytic hydrogenolysis can be used to reduce multi-chlorinated by-products back to the desired product. | Minimized formation of over-halogenated impurities. |
| Decomposition of Starting Material or Product | High reaction temperatures can lead to the decomposition of thermally sensitive compounds.[1] Operate at the lowest effective temperature. | Reduced formation of degradation products. |
| Reaction with Solvent | Ensure the solvent is inert under the reaction conditions. In some cases, solvent-free conditions can lead to cleaner reactions and higher yields. | A cleaner reaction profile with fewer solvent-related impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling anhydrous hydrogen fluoride (HF) for large-scale fluorination?
A1: Anhydrous HF is extremely corrosive and toxic.[6][7][8] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always use chemical splash goggles, a face shield, and appropriate gloves. A full-body suit may be necessary.[8]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood designed for HF use.
-
Handling: Avoid all personal contact, including inhalation.[6] Never add water to HF; always add HF to water slowly.[6]
-
Storage: Store in appropriate containers (e.g., polyolefin or stainless steel) and do not store for more than two years due to the potential for pressure buildup from hydrogen gas formation.[7][8]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek immediate medical attention.[7]
Q2: Togni's reagent is effective but expensive for large-scale synthesis. What are some viable alternatives?
A2: Several alternatives to Togni's reagent are available for electrophilic trifluoromethylation, each with its own advantages and limitations.
| Reagent Class | Key Examples | Advantages | Limitations |
| Hypervalent Iodine | Togni Reagent I & II | Bench-stable, broad substrate scope | Can be expensive |
| Sulfonium Salts | Umemoto Reagents | Highly reactive, effective for a wide range of nucleophiles | May require harsher conditions; some derivatives are less stable |
| Sulfoximine Salts | Shibata Reagent | Shelf-stable and commercially available | Less extensively studied than Togni and Umemoto reagents |
Q3: How can I purify trifluoromethylated pyridines on an industrial scale?
A3: The primary methods for large-scale purification are distillation and melt crystallization.
-
Distillation: This is a common technique for separating products with different boiling points.[1]
-
Melt Crystallization: This method is effective for achieving high purity. For example, 2-chloro-5-(trifluoromethyl)pyridine can be purified to >99% purity by controlling cooling and heating rates during the crystallization process.[9]
Q4: What are the main large-scale synthesis methods for trifluoromethylated pyridines?
A4: The two most common industrial methods are:
-
Chlorine/Fluorine Exchange: This involves the chlorination of a picoline derivative to form a trichloromethylpyridine, followed by fluorination with HF. This can be done in a stepwise or simultaneous vapor-phase process.[5]
-
Cyclocondensation: This method involves constructing the pyridine ring from a building block that already contains the trifluoromethyl group.[10]
Experimental Protocols
Protocol 1: Vapor-Phase Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine
This protocol describes a typical industrial process for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine.
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine
-
Anhydrous Hydrogen Fluoride (HF)
-
Metal halide catalyst (e.g., FeCl₃ or FeF₃)
Procedure:
-
Charge a suitable pressure reactor with 2,3-dichloro-5-(trichloromethyl)pyridine and the metal halide catalyst (1-10 mole percent).
-
Introduce at least 3 molar equivalents of anhydrous liquid HF into the reactor.
-
Seal the reactor and heat the mixture to a temperature between 170°C and 180°C.
-
Maintain a superatmospheric pressure in the range of 5-1,200 psig (preferably 15 psig).
-
Continue the reaction for approximately 25 hours, or until the reaction is complete as monitored by appropriate analytical techniques (e.g., GC).
-
After completion, cool the reactor and carefully vent any excess pressure.
-
Recover the 2,3-dichloro-5-(trifluoromethyl)pyridine using distillation.[1]
Protocol 2: Direct C-H Trifluoromethylation of Pyridine using an N-oxide Strategy
This method offers a more direct route to trifluoromethylated pyridines.
Materials:
-
Pyridine N-oxide derivative
-
Trifluoroacetic anhydride (TFAA)
-
Solvent (e.g., acetonitrile)
-
Photoreactor
Procedure:
-
Dissolve the pyridine N-oxide derivative in the chosen solvent in a photoreactor.
-
Add trifluoroacetic anhydride to the solution.
-
Irradiate the mixture with a suitable light source (e.g., UV lamp) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography or distillation.
Visualizations
References
- 1. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
purification strategies to remove palladium catalyst from reaction mixtures
Welcome to the Technical Support Center for Palladium Catalyst Removal. This guide is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for removing palladium catalyst residues from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from a reaction mixture or final product?
A1: The most common strategies for palladium removal include:
-
Adsorption: Using solid-supported materials that bind to palladium, which are then removed by simple filtration. Common adsorbents include activated carbon and specialized metal scavengers.[1][2][3]
-
Scavenging: Employing molecules, often on a solid support like silica or polymer, with a high affinity for palladium to selectively bind and facilitate its removal.[1][4] Thiol-based scavengers are particularly effective for various palladium species.[1]
-
Crystallization: Purifying the product through crystallization, which can leave palladium impurities behind in the mother liquor.[1][2] However, this method can sometimes lead to product loss.[4][5]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium particles.[2][6]
-
Chromatography: Utilizing techniques like column chromatography to separate the desired compound from the palladium catalyst and other impurities.[1][2][7]
-
Extraction: Using liquid-liquid extraction to partition soluble palladium salts into an aqueous phase, separating them from the organic product phase.[8]
-
Nanofiltration: Employing specialized membranes to separate the palladium catalyst from the product based on molecular size, a technique known as organic solvent nanofiltration (OSN).[7][9][10]
Q2: How do I choose the most suitable palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:
-
Form of Palladium: Determine if the palladium is homogeneous (dissolved) or heterogeneous (solid). Filtration is effective for heterogeneous catalysts, while methods like scavenging or chromatography are needed for soluble species.[4][6]
-
Nature of the Product: Consider the solubility, stability, and potential for your product to chelate with palladium.[2]
-
Solvent System: The polarity of the solvent can impact the efficiency of scavengers and the solubility of palladium species.[6]
-
Palladium Oxidation State: The effectiveness of certain scavengers depends on the palladium's oxidation state (e.g., Pd(0) vs. Pd(II)).[4][6] Thiol-based scavengers are generally effective for Pd(II).[6]
-
Desired Purity Level: For active pharmaceutical ingredients (APIs), stringent limits (often <10 ppm) necessitate highly efficient methods like scavenging or a combination of techniques.[1][11]
Q3: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day . This translates to a concentration limit of 10 parts per million (ppm) for a drug product with a maximum daily dose of 10 g.[1][12]
Q4: What are palladium scavengers and how do they function?
A4: Palladium scavengers are reagents, typically bound to a solid support like silica or a polymer, that are functionalized with groups having a high affinity for palladium (e.g., thiol, amine, phosphine, or trimercaptotriazine (TMT) groups).[1][8] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration, leaving a purified product solution.[1][6]
Q5: Can activated carbon be used for palladium removal, and what are its limitations?
A5: Yes, activated carbon is a low-cost and effective adsorbent for removing various forms of palladium.[3][8][13] However, its primary limitation is non-specific adsorption, which can lead to a loss of the desired product.[14] The efficiency can also vary between different grades of activated carbon.[14] In some cases, combining activated carbon with a chelating agent can enhance palladium removal.[8]
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Issue 1: Filtration through Celite® is Ineffective
-
Symptom: Black/grey filtrate, indicating fine palladium particles are passing through the filter.
-
Possible Cause & Solution:
-
Improperly Packed Celite® Bed: Ensure the Celite® pad is 1-2 cm thick, well-compacted, and pre-wetted with the solvent to improve its effectiveness.[6]
-
Filter Porosity Too Large: Switch to a finer porosity filter paper or a membrane filter (e.g., 0.45 µm PTFE).[6]
-
Soluble Palladium Species Present: Filtration is only effective for heterogeneous catalysts. If palladium is dissolved, switch to a method like scavenging, chromatography, or induce precipitation by adding an anti-solvent before filtering.[4][6]
-
Colloidal Palladium Formation: Add a flocculating agent to aggregate the fine particles or treat the solution with an adsorbent like activated carbon before filtration.[6]
-
Issue 2: Low Efficiency of Palladium Scavengers
-
Symptom: Residual palladium levels remain above the desired limit after treatment.
-
Possible Cause & Solution:
-
Incorrect Scavenger Selection: The scavenger may not be suitable for the palladium's oxidation state or the solvent system. Thiol-based scavengers are generally good for Pd(II), while others may be better for Pd(0).[6] It is recommended to screen a small panel of different scavengers to find the most effective one.[6]
-
Insufficient Scavenger Loading or Time: Increase the amount of scavenger used (equivalents) or extend the reaction time. Gentle heating (e.g., 40-60 °C) can also improve kinetics.[2]
-
Strong Product Chelation: The product may be strongly binding to the palladium, preventing the scavenger from working effectively. A stronger scavenger or a different purification method may be required.
-
Issue 3: Significant Product Loss During Purification
-
Symptom: Low yield of the final product after the palladium removal step.
-
Possible Cause & Solution:
-
Product Binding to Adsorbent/Scavenger: This is a common issue with activated carbon and some scavengers.[14]
-
Product Loss During Crystallization: Recrystallization can sometimes result in yield loss.[4][5] Optimize crystallization conditions (solvent, temperature) or consider an alternative method if losses are too high.
-
Issue 4: Inconsistent Palladium Removal from Batch to Batch
-
Symptom: The same purification protocol yields different final palladium levels in different runs.
-
Possible Cause & Solution:
-
Variation in Palladium Species: The exact nature of the palladium species (oxidation state, ligands) may vary slightly at the end of the reaction.
-
Data Presentation: Efficiency of Palladium Removal Methods
The following table summarizes the efficiency of various palladium removal techniques, providing a comparison of their effectiveness.
| Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Scale | Reference |
| Activated Carbon (Darco KB-B) | 300 | < 1 | > 99.6% | Lab Scale | [8] |
| Thiol-functionalized Silica (Si-TMT) | > Target | < 1 | > 99% | 7 kg | [8] |
| Scavenger (Smopex®-105 & -101) | 30 | < 1 (ppb level) | 100% | Lab Scale | [4] |
| Recrystallization | 1300 | 200 | 84.6% | Lab Scale | [15] |
| Scavenger (ISOLUTE® Si-TMT) | 1300 | 5 | 99.6% | Lab Scale | [15] |
| Column Chromatography | ~500 - 5000 | < 100 | ~90% | Lab Scale | [16] |
| Chromatography + Scavenger (Si-TMT) | ~500 - 5000 | < 50 | ~98% | Lab Scale | [16][17] |
| Organic Solvent Nanofiltration (OSN) | 900 | 12 | 98.7% | Lab Scale | [10] |
Experimental Protocols
Protocol 1: Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene).[2]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., Si-Thiol, MP-TMT). A typical starting point is 5-10 equivalents relative to the initial amount of palladium catalyst.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period ranging from 1 to 18 hours.[2] The optimal time and temperature should be determined experimentally for each specific case.
-
Filtration: Filter the mixture through a pad of Celite® or suitable filter paper to remove the solid scavenger-palladium complex.[2]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS to confirm removal to the desired level.[2]
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[2]
-
Carbon Addition: Add activated carbon (e.g., Darco®, Nuchar®) to the solution. A common loading is 0.2 to 1.0 wt% relative to the crude product.
-
Stirring: Agitate the slurry at a suitable temperature (e.g., 25-45 °C) for 1.5 to 18 hours.[8]
-
Filtration: Filter the mixture through a thick pad of Celite® (1-2 cm) to remove the activated carbon.[6] Ensure the Celite® bed is well-packed to prevent fine carbon particles from passing through.
-
Washing: Wash the Celite®/carbon pad with fresh solvent to recover any adsorbed product.[2]
-
Concentration: Concentrate the filtrate to obtain the purified product.[2]
-
Analysis: Analyze the purified product for residual palladium content.
Visualizations
Caption: Decision logic for selecting a palladium removal strategy.
Caption: General workflow for palladium removal using a scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
- 11. sopachem.com [sopachem.com]
- 12. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. benchchem.com [benchchem.com]
- 15. biotage.com [biotage.com]
- 16. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
dealing with moisture-sensitive reagents in the synthesis of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine derivatives
Welcome to the Technical Support Center for the synthesis of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling moisture-sensitive reagents and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when working with moisture-sensitive reagents in this synthesis?
A1: The success of synthesizing this compound derivatives, which often involves organometallic intermediates or strong bases, is highly dependent on the rigorous exclusion of atmospheric moisture and oxygen.[1][2][3] Key considerations include:
-
Inert Atmosphere: All reactions should be conducted under an inert atmosphere, such as dry nitrogen or argon.[4][5][6]
-
Dry Glassware: Glassware must be thoroughly dried to remove adsorbed water, typically by oven-drying or flame-drying under vacuum.[7][8][9]
-
Anhydrous Solvents and Reagents: Solvents and liquid reagents must be rigorously dried and degassed before use. Solid reagents should be dried in a vacuum oven or desiccator.[3][7][10]
-
Proper Transfer Techniques: Use of techniques like cannula transfer or syringes is crucial for transferring moisture-sensitive reagents without exposure to the atmosphere.[5][11][12]
Q2: How can I effectively dry the solvents required for the synthesis?
A2: The choice of drying method depends on the solvent and the required level of dryness. Common methods include:
-
Distillation from a Drying Agent: This is a highly effective method for achieving very low water content.[3][13] For instance, tetrahydrofuran (THF) is often dried by refluxing over sodium/benzophenone until a persistent blue color of the ketyl radical is observed.[8][10][14]
-
Column Purification: Passing the solvent through a column packed with activated alumina or molecular sieves is a common feature of commercial solvent purification systems and can provide very dry solvents.[3][13]
-
Batch Drying with Desiccants: For less stringent requirements, stirring the solvent with an anhydrous inorganic salt like magnesium sulfate or sodium sulfate, or with activated molecular sieves, followed by decantation or filtration, can be sufficient.[7]
Q3: What is the purpose of a Schlenk line, and when should I use it?
A3: A Schlenk line is a piece of laboratory equipment that allows for the manipulation of air- and moisture-sensitive compounds in an inert atmosphere.[1][4][5] It consists of a dual manifold with one line connected to a vacuum pump and the other to a source of inert gas (nitrogen or argon).[6] You should use a Schlenk line for:
-
Performing reactions under inert gas: It allows for the evacuation of air from the reaction flask and backfilling with an inert gas.[4][6]
-
Transferring air-sensitive liquids and solutions: Cannula transfers between flasks connected to the Schlenk line prevent exposure to the atmosphere.[5][11]
-
Adding solid reagents under a counterflow of inert gas: This minimizes the introduction of air and moisture.[4]
Q4: My reaction yield is consistently low. What are the likely causes related to moisture?
A4: Low yields in moisture-sensitive reactions are often traced back to the presence of water.[15][16] Potential causes include:
-
Inadequately dried glassware or solvents: Residual moisture can quench reactive intermediates.[3][9]
-
Leaks in the reaction setup: Poorly sealed joints or septa can allow atmospheric moisture to enter the system.
-
Impure or improperly stored starting materials: Reagents may have absorbed moisture over time.
-
Decomposition of moisture-sensitive reagents: The reagents themselves may have degraded due to previous exposure to moisture.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound derivatives.
Issue 1: Reaction Fails to Initiate or Proceeds Sluggishly
| Possible Cause | Troubleshooting Steps |
| Presence of Water | - Verify Solvent Dryness: Test a small aliquot of the solvent with a water-sensitive indicator or use a Karl Fischer titrator. Redry the solvent if necessary.[13] - Check Glassware Preparation: Ensure glassware was oven-dried for at least 12 hours at >120 °C or properly flame-dried under vacuum immediately before use.[7][8] - Inspect for Leaks: Check all joints and septa for a proper seal. Use high-vacuum grease for ground glass joints and ensure septa are not punctured excessively. |
| Inactive Reagents | - Tritrate Organometallic Reagents: The molarity of organometallic reagents like n-butyllithium can decrease over time. Titrate the reagent before use to determine its active concentration. - Use Freshly Opened Reagents: Whenever possible, use freshly opened bottles of moisture-sensitive reagents. |
| Sub-optimal Temperature | - Ensure Proper Cooling/Heating: For reactions requiring low temperatures (e.g., lithiation at -78 °C), ensure the cold bath is maintained at the correct temperature. For reactions requiring heating, ensure uniform and accurate temperature control. |
Issue 2: Formation of Undesired Byproducts
| Possible Cause | Troubleshooting Steps |
| Side Reactions with Water | - Protonation of Intermediates: The presence of water can protonate highly basic intermediates, leading to the formation of reduced, non-brominated pyridine derivatives. Rigorously exclude water from the reaction.[16] - Hydrolysis of Starting Materials or Products: Some reagents or the final product may be susceptible to hydrolysis. Ensure anhydrous workup conditions if necessary. |
| Incorrect Stoichiometry | - Accurate Reagent Measurement: Use precise measurement techniques, especially for the limiting reagent. For liquid reagents, use calibrated syringes. For solids, weigh them quickly to minimize moisture absorption. |
| Reaction with Atmospheric Oxygen | - Thorough Degassing: If the reaction is also oxygen-sensitive, ensure solvents are properly degassed using methods like freeze-pump-thaw cycles or by bubbling inert gas through the solvent.[3][11] |
Data Presentation
Table 1: Common Drying Agents for Solvents Used in Pyridine Synthesis
| Drying Agent | Suitable Solvents | Incompatible With | Capacity & Speed | Notes |
| Calcium Hydride (CaH₂) | Hydrocarbons, Ethers, Amines | Protic solvents, Esters, Ketones | High capacity, moderate speed | Reacts to produce H₂ gas.[10] |
| Sodium/Benzophenone | Ethers (THF, Dioxane), Hydrocarbons | Halogenated solvents, Ketones, Esters | Excellent, provides a visual indicator (blue color) | Highly reactive, requires careful handling.[8][14] |
| Molecular Sieves (3Å or 4Å) | Wide range of solvents | --- | High capacity, moderate speed | Must be activated by heating under vacuum before use.[7] |
| Magnesium Sulfate (MgSO₄) | Ethers, Esters, Halogenated solvents | Acid-sensitive compounds | High capacity, fast | Fine powder, requires filtration.[17] |
| Sodium Sulfate (Na₂SO₄) | Ethers, Esters, Halogenated solvents | --- | Low capacity, slow | Neutral, good for preliminary drying.[17] |
| Phosphorus Pentoxide (P₄O₁₀) | Hydrocarbons, Halogenated solvents | Alcohols, Amines, Ketones | Very high capacity, very fast | Highly corrosive and reactive.[10] |
Table 2: Typical Moisture Content of "Anhydrous" Solvents
| Solvent | Moisture Content (ppm) after Drying Method |
| Distillation (e.g., over Na/benzophenone) | |
| Tetrahydrofuran (THF) | < 10 |
| Diethyl Ether | < 10 |
| Toluene | < 10 |
| Hexanes | < 10 |
| Dichloromethane | < 20 (distilled from CaH₂) |
Note: These values are approximate and can vary based on the specific procedure and storage conditions.
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction using a Schlenk Line
-
Glassware Preparation: Dry all necessary glassware, including the reaction flask, addition funnel, and condenser, in an oven at 125 °C overnight.[7][8] Assemble the apparatus hot while flushing with a stream of dry nitrogen.[18]
-
Inert Atmosphere: Connect the assembled apparatus to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[4][6]
-
Solvent Addition: Transfer the required volume of anhydrous solvent to the reaction flask via a cannula or a dry syringe.[5][11]
-
Reagent Addition:
-
Liquids: Add liquid reagents using a dry syringe through a rubber septum.
-
Solids: If the solid is stable in air for a short period, add it quickly through a powder funnel under a positive flow of inert gas.[4] For highly sensitive solids, use a solid addition tube or dissolve the solid in an anhydrous solvent in a separate Schlenk flask and transfer via cannula.
-
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).
-
Quenching and Work-up: Upon completion, cool the reaction to the appropriate temperature and quench by slowly adding a suitable reagent (e.g., saturated ammonium chloride solution) via syringe. Perform the subsequent work-up as required by the specific procedure.
Protocol 2: Directed Lithiation and Bromination for the Synthesis of a 2-Bromo-Pyridine Derivative (Illustrative)
This is a general, illustrative protocol. Specific conditions may vary.
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet connected to a bubbler.
-
Inerting: Purge the flask with dry nitrogen for 10-15 minutes.
-
Starting Material: Dissolve the starting pyridine derivative (e.g., 2-chloro-6-methyl-4-(trifluoromethyl)pyridine) in anhydrous THF and add it to the reaction flask via cannula.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium in hexanes (pre-titrated) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for the specified time (e.g., 1 hour).
-
Bromination: Add a solution of the brominating agent (e.g., bromine or 1,2-dibromoethane) in anhydrous THF dropwise via syringe, again maintaining the temperature below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Workflow for moisture-sensitive synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 2. fiveable.me [fiveable.me]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Schlenk Lines [chemtl.york.ac.uk]
- 7. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. Drying solvents and Drying agents [delloyd.50megs.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pnnl.gov [pnnl.gov]
- 13. benchchem.com [benchchem.com]
- 14. Desiccant - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. fiveable.me [fiveable.me]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
identifying and characterizing byproducts in the synthesis of substituted pyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and characterize byproducts in the synthesis of substituted pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered in pyridine synthesis?
A1: Byproduct formation is highly dependent on the specific synthetic route. However, some general classes of impurities are common across different methods. These include incompletely reacted intermediates (e.g., dihydropyridines in Hantzsch synthesis), products of side-reactions (such as pyran formation), polymers from starting material degradation, and regioisomers in cases of unsymmetrical reactants. For palladium-catalyzed reactions, homocoupling of starting materials can also be a significant byproduct.[1][2][3]
Q2: My reaction yield is low. How can I determine if this is due to byproduct formation?
A2: A low yield can stem from incomplete conversion, product degradation, or the formation of side-products. To diagnose the issue, monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] These methods can help you visualize the consumption of starting materials and the appearance of both the desired product and any byproducts over time. Analyzing a crude sample of your reaction mixture with ¹H NMR or LC-MS can provide a more quantitative picture of the product-to-byproduct ratio.
Q3: How do I choose the right analytical technique to identify an unknown impurity?
A3: The choice of technique depends on the information you need. A combination of methods is often most powerful.
-
NMR Spectroscopy (¹H, ¹³C): Provides detailed structural information about the impurity, including its carbon-hydrogen framework.[5]
-
Mass Spectrometry (MS): Determines the molecular weight and can suggest a molecular formula.[5]
-
LC-MS & GC-MS: These hyphenated techniques are ideal for separating the impurity from the main product and obtaining its mass spectrum simultaneously.[6] GC-MS is suitable for volatile compounds, while LC-MS is versatile for a wider range of polarities and molecular weights.[5][7]
-
Infrared (IR) Spectroscopy: Helps identify the functional groups present in the molecule.
Q4: I see a broad peak in my ¹H NMR spectrum. What is it likely to be?
A4: A broad peak, often with a variable chemical shift, is typically indicative of water (H₂O or HOD).[8] Pyridine and its derivatives can be hygroscopic and readily absorb moisture from the air.[1][8] To confirm, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum. If the peak is due to exchangeable protons like water, it will typically shift or disappear.[8]
Troubleshooting Guides for Specific Syntheses
Hantzsch Pyridine Synthesis
Issue: My final product is not the expected pyridine, or the yield is very low after the oxidation step. Common Cause: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine (1,4-DHP), which must be oxidized to the aromatic pyridine.[9][10] Incomplete oxidation is a frequent cause of low yields. Troubleshooting Steps:
-
Confirm 1,4-DHP Formation: Analyze the crude product before oxidation by ¹H NMR or LC-MS to confirm the presence of the 1,4-DHP intermediate.
-
Verify Oxidizing Agent: Ensure your oxidizing agent (e.g., nitric acid, KMnO₄, iodine) is active and used in the correct stoichiometric amount.[1] Milder conditions using iodine in refluxing methanol can be effective but may require optimization.[1]
-
Monitor the Oxidation: Follow the progress of the oxidation step by TLC or LC-MS to ensure complete conversion of the 1,4-DHP to the pyridine.[1]
Issue: I am observing unexpected byproducts in an unsymmetrical Hantzsch reaction. Common Cause: An incorrect order of reagent addition in unsymmetrical syntheses can lead to the formation of undesired intermediates, such as tricyclic pyrans.[1] Troubleshooting Steps:
-
Control Reagent Addition: Instead of a one-pot approach, try a stepwise procedure. Pre-form the enamine or the Knoevenagel condensation product before the final cyclization step to improve selectivity and reduce side reactions.[1]
Bohlmann-Rahtz Pyridine Synthesis
Issue: The reaction requires high temperatures and produces significant decomposition byproducts. Common Cause: The Bohlmann-Rahtz synthesis often requires high temperatures for the final cyclodehydration step, which can lead to the decomposition of heat-sensitive starting materials, particularly certain enamines.[11] Troubleshooting Steps:
-
Incorporate Acid Catalysis: The addition of a Brønsted acid (like acetic acid) or a Lewis acid can significantly lower the temperature required for cyclodehydration, minimizing decomposition.[11]
-
Use a Solid Acid Catalyst: Using a reusable solid acid catalyst like Amberlyst-15 can also facilitate the reaction under milder conditions and simplifies workup.[11][12]
Palladium-Catalyzed Cross-Coupling Reactions
Issue: My reaction stops before completion, and the yield is poor. Common Cause: Catalyst deactivation is a common problem in palladium-catalyzed reactions. The catalyst can be "poisoned" by the product or byproducts, limiting its turnover and ultimately halting the reaction.[2] Troubleshooting Steps:
-
Optimize Catalyst Loading: Empirically determine the optimal catalyst loading. While too little catalyst can lead to an incomplete reaction, an excess amount is not always better and can sometimes promote side reactions.[4]
-
Investigate Ligand Choice: The choice of ligand can significantly impact catalyst stability and activity. A different ligand may be less susceptible to poisoning by the molecules in your specific reaction.
-
Control Reaction Conditions: Ensure that the reaction is run under an inert atmosphere and with dry solvents, as oxygen and water can contribute to catalyst degradation.
Data Presentation
Table 1: Common Byproducts in Pyridine Syntheses and Potential Origins
| Synthesis Method | Common Byproduct(s) | Potential Origin |
| Hantzsch | 1,4-Dihydropyridines | Incomplete oxidation of the initial cyclization product.[9][10] |
| Tricyclic Pyrans | Incorrect order of reagent addition in unsymmetrical syntheses.[1] | |
| Bohlmann-Rahtz | Decomposition products | High temperatures required for cyclodehydration.[11] |
| Guareschi-Thorpe | Alcohol byproducts | Can arise from the homolytic cleavage of C-4 bonds in certain variations.[13] |
| Pd Cross-Coupling | Homocoupling products | Dimerization of starting materials (e.g., aryl halides).[3] |
| Dehalogenated starting material | Reductive dehalogenation side reaction. |
Table 2: Comparison of Analytical Techniques for Byproduct Identification
| Technique | Information Provided | Sensitivity | Throughput | Notes |
| ¹H / ¹³C NMR | Detailed molecular structure, connectivity, relative quantification.[5] | Moderate | Low | Excellent for unambiguous structure elucidation. |
| LC-MS | Molecular weight, separation of components.[6] | High | High | Versatile for a wide range of compounds. |
| GC-MS | Molecular weight, fragmentation patterns, separation.[6] | Very High | High | Best for volatile and thermally stable compounds.[7] |
| FTIR | Presence of specific functional groups.[14] | Moderate | High | Good for quick functional group analysis, not for full structure. |
Experimental Protocols & Visualizations
General Workflow for Byproduct Identification
The following workflow outlines a systematic approach to identifying and characterizing unknown byproducts in a chemical synthesis.
Caption: General workflow for byproduct identification and characterization.
Protocol: HPLC-UV Analysis of a Crude Pyridine Reaction Mixture
This protocol is a general guideline and should be adapted for the specific analytes of interest.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).[6]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 10 mM ammonium acetate, pH 4.5) and an organic solvent such as acetonitrile or methanol.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection: UV detection at a wavelength appropriate for pyridine derivatives (typically 250-280 nm).[6]
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., the mobile phase). Filter the sample through a 0.22 µm syringe filter before injection to remove particulate matter.[6]
-
Injection Volume: 10 µL.[6]
-
Analysis: Run the sample and analyze the resulting chromatogram for the retention times and peak areas of the starting materials, desired product, and any byproducts.
Troubleshooting Logic for Low Reaction Yield
When faced with a low yield, it's crucial to determine the root cause systematically. The following diagram illustrates the logical steps to troubleshoot the issue.
Caption: Logical workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. benchchem.com [benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Optimization for Cross-Coupling Reactions Involving 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine in cross-coupling reactions. The focus is on optimizing reaction temperature to overcome common challenges and improve reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Question 1: My cross-coupling reaction is not proceeding to completion, and I observe a significant amount of unreacted this compound. What is the first step in temperature optimization?
Answer:
When a reaction is sluggish, cautiously increasing the temperature is a primary troubleshooting step. The elevated temperature can provide the necessary activation energy for the rate-limiting step of the catalytic cycle, often the oxidative addition.
-
Initial Approach: Increase the reaction temperature in 10-20 °C increments. For many palladium-catalyzed cross-couplings of bromopyridines, a starting temperature range of 80-110 °C is common.[1]
-
Monitoring: Closely monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) at each temperature increment.
-
Caution: Be aware that excessively high temperatures can lead to catalyst decomposition, resulting in the formation of palladium black, and an increase in side reactions.[2] If you observe catalyst precipitation, the temperature is likely too high.
Question 2: I am observing significant byproduct formation, specifically homocoupling of my boronic acid/ester (in Suzuki reactions) or debromination of the starting material. How can I adjust the temperature to minimize these side reactions?
Answer:
The formation of homocoupling and debromination (protodebromination) byproducts is often exacerbated by elevated temperatures.
-
Homocoupling: This side reaction is often promoted by the presence of oxygen. While rigorous degassing is the primary solution, running the reaction at the lowest effective temperature can help minimize this pathway.
-
Protodebromination: The replacement of the bromine atom with a hydrogen is a common issue with heteroaromatic halides. This can be influenced by the presence of protic impurities and the formation of palladium hydride species. High reaction temperatures can promote this side reaction. Attempting the reaction at a lower temperature for a longer duration may be beneficial.
Consider a temperature screen to find the optimal balance between the rate of the desired reaction and the formation of these byproducts.
Question 3: My reaction yield is low despite complete consumption of the starting material. Could temperature be a factor?
Answer:
Yes, temperature can influence product degradation and catalyst stability, leading to lower yields.
-
Product Instability: The coupled product may be thermally sensitive. If you suspect this, try running the reaction at a lower temperature for an extended period.
-
Catalyst Deactivation: Palladium catalysts can degrade at elevated temperatures, leading to a cessation of the catalytic cycle before all the starting material is converted to the desired product. The use of bulky, electron-rich phosphine ligands can enhance catalyst stability at higher temperatures.
If lowering the temperature significantly slows down the reaction, consider a different catalyst system that is more stable at higher temperatures.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature range for Suzuki-Miyaura coupling of this compound?
A1: For Suzuki-Miyaura reactions involving 2-bromopyridines, a general starting temperature range is 80-120 °C.[3] Optimization within this range is crucial for specific substrates and catalyst systems.
Q2: How does temperature affect the choice of catalyst and ligand?
A2: The thermal stability of the catalyst and ligand is a critical consideration. Some phosphine ligands can be prone to oxidation or degradation at higher temperatures. For reactions requiring elevated temperatures, consider using more robust ligands, such as bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), which can stabilize the palladium catalyst.
Q3: Can microwave irradiation be used for temperature optimization?
A3: Yes, microwave-assisted heating is an excellent tool for rapidly screening reaction temperatures.[4] It allows for precise temperature control and can significantly reduce reaction times. Typical temperatures for microwave-assisted Buchwald-Hartwig aminations can range from 80 to 150 °C.[4]
Q4: My Sonogashira coupling is not working at room temperature. What should I do?
A4: While some Sonogashira couplings can proceed at room temperature, many require heating.[5] For less reactive substrates like 2-bromopyridines, gentle heating to 40-60 °C is a good starting point. For more challenging couplings, temperatures up to 100 °C may be necessary.[6]
Q5: What is the recommended temperature for a Heck coupling with this substrate?
A5: Heck reactions with aryl bromides typically require temperatures in the range of 80-140 °C. A common starting point is 100 °C.[7] The optimal temperature will depend on the specific alkene coupling partner and the catalyst system used.
Q6: For a Buchwald-Hartwig amination, what is a suitable temperature range?
A6: The typical temperature range for Buchwald-Hartwig amination of 2-bromopyridines is between 80-110 °C.[8] For volatile amines, conducting the reaction in a sealed tube is recommended to prevent their evaporation at these temperatures.[9][10]
Data Presentation: Temperature in Cross-Coupling Reactions of Bromopyridines
The following tables summarize typical temperature conditions for various cross-coupling reactions involving bromopyridine substrates. This data can serve as a guide for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst System | Base | Solvent | Temperature (°C) |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 80-120 |
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/Water | 100 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 |
(Data compiled from multiple sources, including[1][3])
Table 2: Heck Coupling of Bromopyridines
| Catalyst System | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 |
| Pd(OAc)₂ | K₂CO₃ | DMF/Water | 80 |
| Pd(OAc)₂ | NaOAc | DMF | 100-140 |
(Data compiled from multiple sources, including[7][11])
Table 3: Sonogashira Coupling of Bromopyridines
| Catalyst System | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp. - 60 |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp. - 100 |
(Data compiled from multiple sources, including[6][12])
Table 4: Buchwald-Hartwig Amination of Bromopyridines
| Catalyst System | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 |
| Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80-110 |
| Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 150 (Microwave) |
(Data compiled from multiple sources, including[4][8][10])
Experimental Protocols
The following are generalized experimental protocols that can be used as a starting point for the cross-coupling reactions of this compound. Note: These protocols require optimization for specific coupling partners and reaction scales.
General Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), the selected base (e.g., K₂CO₃, 2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method (e.g., column chromatography).
General Heck Coupling Protocol:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tol)₃, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., acetonitrile), the alkene (1.5 eq.), and the base (e.g., Et₃N, 1.5 eq.).
-
Reaction: Seal the tube and heat to the desired temperature (e.g., 100 °C) for 18-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, dilute the mixture with an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product as needed.
General Sonogashira Coupling Protocol:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), the base (e.g., Et₃N, 2.0 eq.), and the terminal alkyne (1.2 eq.).
-
Reaction: Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Dilute with an appropriate organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer and concentrate. Purify the crude product.
General Buchwald-Hartwig Amination Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.5-10 mol%), and the base (e.g., NaOt-Bu, 1.4-2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., toluene) via syringe. Add this compound (1.0 eq.) and the amine (1.2-1.5 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product.
Visualizations
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
effect of ligand choice on the efficiency of palladium-catalyzed reactions with 2-bromopyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the crucial role of ligand selection in palladium-catalyzed cross-coupling reactions involving 2-bromopyridines.
Frequently Asked Questions (FAQs)
Q1: Why are my palladium-catalyzed reactions with 2-bromopyridines resulting in low yields?
Low yields in cross-coupling reactions with 2-bromopyridines are a common issue. Several factors can contribute to this problem:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive catalytic species.[1][2][3] This interference is a primary reason for reduced catalyst activity.
-
Inefficient Oxidative Addition: The carbon-bromine (C-Br) bond in 2-bromopyridine can be less reactive compared to other aryl bromides, resulting in a slow oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1]
-
Suboptimal Ligand Choice: The selection of an inappropriate ligand can fail to stabilize the palladium center, hinder the crucial steps of the catalytic cycle, or be unable to prevent catalyst deactivation by the pyridine nitrogen.[2][4]
-
Side Reactions: Competing reactions such as the homocoupling of boronic acids (in Suzuki reactions) or protodeboronation can consume starting materials and lower the yield of the desired product.[1][3]
Q2: Which ligands are most effective for palladium-catalyzed couplings with 2-bromopyridines?
The choice of ligand is critical for a successful reaction. For 2-bromopyridine substrates, bulky and electron-rich phosphine ligands are generally preferred. These ligands can:
-
Sterically shield the palladium center, preventing coordination with the pyridine nitrogen.[1][3]
-
Enhance the rate of oxidative addition and reductive elimination.[5]
Highly effective ligands for various reactions include:
-
Suzuki-Miyaura Coupling: SPhos, XPhos, and RuPhos are often effective choices.[1]
-
Buchwald-Hartwig Amination: RuPhos and BrettPhos precatalysts have shown excellent performance with a range of primary and secondary amines.[6] Xantphos is also a suitable ligand.[7]
-
Sonogashira Coupling: Triphenylphosphine (PPh₃) is a commonly used ligand in these reactions.[8][9]
Q3: How can I minimize side reactions in my coupling experiments?
Several strategies can be employed to reduce unwanted side reactions:
-
Degassing: Thoroughly degassing solvents and the reaction mixture with an inert gas (e.g., nitrogen or argon) is crucial to remove oxygen, which can deactivate the catalyst and promote homocoupling of boronic acids.[1][3][4]
-
Use of Stable Boronic Acid Derivatives: To prevent protodeboronation in Suzuki reactions, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.[1][2]
-
Anhydrous Conditions: Using anhydrous solvents can also help to minimize protodeboronation.[1]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, excessive heat can lead to catalyst decomposition and an increase in side reactions.[2] Careful optimization of the reaction temperature is therefore important.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in the Suzuki-Miyaura coupling of a 2-bromopyridine, consider the following troubleshooting steps:
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | Switch to a bulky, electron-rich phosphine ligand such as SPhos or XPhos to shield the palladium center from the pyridine nitrogen.[1][10] |
| Inefficient Oxidative Addition | Increase the reaction temperature or screen different palladium precatalysts in combination with electron-rich ligands.[1] |
| Protodeboronation | Use anhydrous solvents and consider replacing the boronic acid with a more stable boronic ester or a trifluoroborate salt.[1][2][3] |
| Inappropriate Base/Solvent | Screen different base and solvent combinations. A mixture of an organic solvent like dioxane or toluene with water is often effective.[11] Common bases include K₂CO₃ and K₃PO₄.[10][11] |
| Poor Reagent Quality | Ensure the purity of your 2-bromopyridine, boronic acid derivative, and solvents. Impurities can poison the catalyst.[4] |
Issue 2: Poor Performance of Buchwald-Hartwig Amination
For underperforming Buchwald-Hartwig amination reactions with 2-bromopyridines, refer to this guide:
| Potential Cause | Suggested Solution |
| Ligand Incompatibility | Screen different bulky, electron-rich phosphine ligands. RuPhos and BrettPhos-derived precatalysts are known to be effective for a range of amines.[6] |
| Incorrect Base | The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are often required.[6][12] However, for base-sensitive substrates, milder bases may need to be explored.[12] |
| Catalyst Inhibition | The amine substrate or product can act as a ligand for palladium, leading to catalyst deactivation. It may be beneficial to add an extra equivalent of the phosphine ligand relative to the palladium precursor. |
| Volatile Amine Loss | When using volatile amines, performing the reaction in a sealed tube can prevent loss of the amine and improve yields.[13] |
Issue 3: Inefficient Sonogashira Coupling
If your Sonogashira coupling with a 2-bromopyridine is not proceeding as expected, consider these points:
| Potential Cause | Suggested Solution |
| Suboptimal Catalyst System | Ensure the presence of both a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(CF₃COO)₂) and a copper(I) co-catalyst (e.g., CuI).[7][8][9] |
| Incorrect Base | An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically required and can also serve as a solvent or co-solvent.[8][14] |
| Inappropriate Solvent | Solvents like DMF or THF are commonly used. The choice of solvent can significantly impact the reaction outcome.[8][9] |
| Reaction Temperature | The reaction often requires heating. An optimal temperature is typically around 80-100 °C.[2][8] |
Data Presentation: Ligand Performance in Palladium-Catalyzed Reactions
The following tables summarize the performance of various ligands in different palladium-catalyzed cross-coupling reactions with bromopyridine substrates.
Table 1: Ligand Performance in Suzuki-Miyaura Coupling of Bromopyridines
| Ligand | Palladium Source | Base | Solvent | Substrate | Yield (%) |
| PPh₃ | Pd(OAc)₂ | Various | Various | 3-Bromopyridine | Not specified |
| SPhos | Pd₂(dba)₃ | K₂CO₃ | Toluene/H₂O | 2-Bromo-4-methylpyridine | Moderate to High |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 2-Bromopyridine | High |
| RuPhos | Pd-G3-RuPhos | K₃PO₄ | Dioxane/H₂O | 2-Bromopyridine | High |
| SPhos | PdCl₂ | K₂CO₃ | DMF | N-protected-5-bromo-2-nitrophenyl-benzimidazole | up to 81%[15] |
Table 2: Ligand Performance in Buchwald-Hartwig Amination of 2-Bromopyridines
| Ligand | Palladium Source | Base | Solvent | Amine | Yield (%) |
| RuPhos | RuPhos Precatalyst | LiHMDS | Toluene | Secondary Amines | High[6] |
| BrettPhos | BrettPhos Precatalyst | LiHMDS | Toluene | Primary Amines | High[6] |
| XantPhos | Pd₂(dba)₃ | DBU | Toluene or DMF | Aniline | "Hits" in HTS |
| dppp | Pd(OAc)₂ | NaOt-Bu | Toluene | Secondary Amine | Good[12] |
Table 3: Ligand Performance in Sonogashira Coupling of Bromopyridines
| Ligand | Palladium Source | Co-catalyst | Base | Solvent | Substrate | Yield (%) |
| PPh₃ | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 2-Amino-3-bromopyridine | up to 96%[8][9] |
| PPh₃ | Pd(PPh₃)₄ | CuI | Et₃N | THF | 2-Bromo-4-iodopyridine | High |
| None | Pd(OAc)₂ | CuI | Et₃N | DMF | 2-Amino-3-bromopyridine | Low[9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Bromopyridine
This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the 2-bromopyridine (1.0 equiv), the arylboronic acid derivative (1.2-1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., SPhos, 2-6 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[1][3]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 or 5:1 mixture of dioxane/water or toluene/water) via syringe.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of 2-Bromopyridine
This procedure serves as a general guideline and may need optimization.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.2-2.2 equiv) to a Schlenk tube.[12]
-
Reagent Addition: Add the 2-bromopyridine (1.0 equiv) and the amine (1.2 equiv).[12]
-
Solvent Addition: Add the degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction's progress via TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. Dry the organic phase, filter, and concentrate.
-
Purification: Purify the residue by column chromatography.
General Protocol for Sonogashira Coupling of 2-Bromopyridine
This is a generalized procedure and requires optimization for specific substrates.[2]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the 2-bromopyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[7][8]
-
Solvent and Base Addition: Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 3.0 equiv).[7][8]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature. Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in palladium-catalyzed reactions of 2-bromopyridines.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Cross-Coupling Reactivity of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine in palladium-catalyzed cross-coupling reactions. While specific experimental data for this substrate is limited in readily accessible literature, this document extrapolates its expected reactivity based on established principles of physical organic chemistry and compares it with well-studied brominated pyridine isomers. The analysis is supported by representative experimental data for analogous compounds to provide a predictive framework for reaction design and optimization.
Introduction: Predicting Reactivity
The reactivity of bromopyridines in cross-coupling reactions is governed by a combination of electronic and steric factors. The position of the bromine atom, the nitrogen atom, and the nature of other substituents on the pyridine ring all play a critical role.
-
Electronic Effects : The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution and facilitates the oxidative addition step in palladium-catalyzed cross-coupling.[1][2] This effect is most pronounced at the 2- (ortho) and 4- (para) positions.[1][2]
-
Steric Hindrance : Bulky groups adjacent to the bromine atom (at the 2- or 6-position) can sterically hinder the approach of the palladium catalyst, potentially slowing the rate of oxidative addition.
-
Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen, especially at the 2-position, can coordinate to the palladium center.[1] This can sometimes inhibit the catalyst or necessitate the use of specialized, bulky ligands that favor the desired catalytic cycle over catalyst deactivation.[1]
For the target compound, This compound , we can predict the following:
-
Activation by Trifluoromethyl Group : The strongly electron-withdrawing trifluoromethyl (-CF3) group at the 4-position significantly activates the C4-Br bond for oxidative addition. This electronic activation is a powerful driving force for the reaction.
-
Steric Hindrance from Methyl Group : The methyl group at the 6-position introduces steric bulk near the bromine at the 2-position. This is expected to decrease the reaction rate compared to an un-substituted 2-bromopyridine.
-
Nitrogen Proximity : As with other 2-bromopyridines, the adjacent nitrogen atom may lead to catalyst inhibition, making ligand selection crucial for successful coupling.
The interplay of these factors suggests that this compound is a challenging but viable substrate. The strong electronic activation from the -CF3 group may overcome the steric hindrance from the C6-methyl group, but reactions will likely require carefully optimized conditions, including the use of bulky, electron-rich phosphine ligands.
Comparative Data for Cross-Coupling Reactions
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid
| Bromopyridine Isomer | Product | Representative Yield (%) | Key Considerations |
| This compound | 2-Phenyl-6-methyl-4-(trifluoromethyl)pyridine | Data not available (Predicted: Moderate to Good) | Strong electronic activation is offset by steric hindrance and potential catalyst inhibition. Requires optimized bulky ligands (e.g., SPhos, XPhos). |
| 2-Bromopyridine | 2-Phenylpyridine | 70-95% | Highly reactive, but can be inhibited by nitrogen coordination.[1] |
| 3-Bromopyridine | 3-Phenylpyridine | 60-85% | Least reactive isomer due to weaker electronic activation. Often requires higher temperatures or more active catalysts.[1] |
| 4-Bromopyridine | 4-Phenylpyridine | 85-98% | Most reactive isomer due to strong electronic activation from the para-nitrogen.[1] |
| 2-Bromo-6-methylpyridine | 2-Phenyl-6-methylpyridine | 65-80% | Steric hindrance from the methyl group reduces reactivity compared to 2-bromopyridine. |
Note: Yields are representative and can vary significantly with specific reaction conditions.
Table 2: Representative Yields for Buchwald-Hartwig Amination of Bromopyridine Isomers with Morpholine
| Bromopyridine Isomer | Product | Representative Yield (%) | Key Considerations |
| This compound | 4-(6-Methyl-4-(trifluoromethyl)pyridin-2-yl)morpholine | Data not available (Predicted: Moderate to Good) | Similar to Suzuki coupling, requires bulky, electron-rich ligands to overcome steric hindrance and promote C-N bond formation. |
| 2-Bromopyridine | 4-(Pyridin-2-yl)morpholine | 75-95% | Generally couples efficiently with a variety of amines using modern catalyst systems. |
| 3-Bromopyridine | 4-(Pyridin-3-yl)morpholine | 70-90% | Less reactive than 2- or 4-isomers, may require longer reaction times. |
| 4-Bromopyridine | 4-(Pyridin-4-yl)morpholine | 80-98% | Highly reactive substrate for C-N coupling. |
Note: Yields are representative and depend heavily on the choice of ligand, base, and amine coupling partner.
Table 3: Representative Yields for Sonogashira Coupling of Bromopyridine Isomers with Phenylacetylene
| Bromopyridine Isomer | Product | Representative Yield (%) | Key Considerations |
| This compound | 2-(Phenylethynyl)-6-methyl-4-(trifluoromethyl)pyridine | Data not available (Predicted: Moderate) | Steric hindrance may be more pronounced in the linear geometry of the alkyne coupling, potentially requiring higher temperatures or copper-free conditions with specialized catalysts. |
| 2-Bromopyridine | 2-(Phenylethynyl)pyridine | 70-90% | Good reactivity, often employing a copper(I) co-catalyst.[1] |
| 3-Bromopyridine | 3-(Phenylethynyl)pyridine | 65-85% | Requires more forcing conditions compared to other isomers.[1] |
| 4-Bromopyridine | 4-(Phenylethynyl)pyridine | 80-95% | Generally provides high yields under standard Sonogashira conditions.[1] |
Note: Yields are representative. Copper co-catalysts are typically used but can be omitted with certain catalyst systems.
Experimental Workflows and Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the three major cross-coupling reactions discussed.
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Buchwald-Hartwig Amination Cycle
Caption: Sonogashira Coupling Catalytic Cycles
Experimental Protocols
The following are generalized experimental protocols that serve as a starting point for the cross-coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature will be necessary to achieve maximum yield.
Protocol 1: Suzuki-Miyaura Coupling (General Procedure)
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., SPhos-Pd-G3, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.
-
Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium precatalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination (General Procedure)
-
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos-Pd-G3, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask or sealed tube in a glovebox, add the base and the palladium precatalyst.
-
Add this compound and the anhydrous, degassed solvent.
-
Add the amine coupling partner.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80–110 °C) with stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Sonogashira Coupling (General Procedure)
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Amine base (e.g., Et₃N or DIPEA, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat gently (40–80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove metal salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
The Impact of Arylboronic Acid Structure on Suzuki Coupling Kinetics: A Comparative Guide
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The choice of arylboronic acid is a critical parameter that significantly influences reaction efficiency and yield. This guide provides an objective comparison of the kinetic performance of various arylboronic acids in Suzuki coupling reactions, supported by experimental data and detailed methodologies, to aid in reaction optimization and catalyst selection.
The electronic and steric properties of the substituents on the arylboronic acid play a pivotal role in the kinetics of the Suzuki-Miyaura reaction. These properties primarily affect the transmetalation step, which is often the rate-determining step in the catalytic cycle. In this step, the organic group is transferred from the boron atom to the palladium center.
Comparative Analysis of Reaction Kinetics
The rate of the Suzuki coupling reaction is significantly influenced by the electronic nature of the arylboronic acid. Generally, electron-donating groups (EDGs) on the arylboronic acid accelerate the reaction, while electron-withdrawing groups (EWGs) can have a more complex, often decelerating, effect. Steric hindrance, particularly from ortho-substituents, can also impede the reaction rate.
| Arylboronic Acid | Substituent Type | Relative Reaction Rate (Qualitative) | Key Kinetic Considerations |
| Phenylboronic Acid | Unsubstituted | Baseline | Serves as a standard for comparison. |
| 4-Methoxyphenylboronic Acid | Electron-Donating (p-OCH₃) | Faster | The electron-donating methoxy group increases the nucleophilicity of the aryl group, facilitating the transmetalation step. |
| 4-Methylphenylboronic Acid (p-tolylboronic acid) | Electron-Donating (p-CH₃) | Faster | The methyl group acts as a weak electron-donating group, leading to a moderate increase in reaction rate compared to phenylboronic acid. |
| 4-(Trifluoromethyl)phenylboronic Acid | Electron-Withdrawing (p-CF₃) | Slower | The strong electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the aryl group, thereby slowing down the transmetalation step. |
| 4-Nitrophenylboronic Acid | Electron-Withdrawing (p-NO₂) | Slower | Similar to the trifluoromethyl group, the nitro group is strongly electron-withdrawing and deactivates the arylboronic acid towards transmetalation. |
| 2-Methylphenylboronic Acid (o-tolylboronic acid) | Sterically Hindered | Slower | The ortho-methyl group introduces steric hindrance, which can impede the approach of the boronic acid to the palladium center, thus slowing the reaction. |
Note: The relative reaction rates presented are qualitative and can be influenced by the specific reaction conditions, including the palladium catalyst, ligand, base, and solvent system used.
Experimental Protocols
Accurate kinetic analysis of Suzuki-Miyaura reactions requires careful experimental design and monitoring. The following is a general protocol for a typical kinetic study.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
-
Internal standard (for chromatographic analysis)
Reaction Setup:
-
In a reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, base, and internal standard.
-
Add the degassed solvent to the vessel.
-
Place the vessel in a pre-heated reaction block at the desired temperature (e.g., 80 °C).
-
Initiate the reaction by adding the palladium catalyst solution.
Sampling and Analysis:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching solution (e.g., a mixture of diethyl ether and water).
-
Analyze the quenched samples by a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of the product and remaining reactants relative to the internal standard.
Data Analysis:
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
The initial reaction rate can be determined from the initial slope of this curve.
-
By performing a series of experiments with varying concentrations of reactants and catalyst, the order of the reaction with respect to each component can be determined, and the rate constant (k) can be calculated.
Mechanistic Insights and Visualizations
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
An effective workflow is crucial for obtaining reliable kinetic data.
Caption: General workflow for a kinetic study of the Suzuki coupling reaction.
spectroscopic comparison of starting material and product in reactions of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine
A detailed analysis of the transformation of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine to 2-phenyl-6-methyl-4-(trifluoromethyl)pyridine via a Suzuki-Miyaura cross-coupling reaction, supported by a comparative analysis of their spectroscopic data.
This guide presents a spectroscopic comparison of the starting material, this compound, and its arylated product, 2-phenyl-6-methyl-4-(trifluoromethyl)pyridine, formed through a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. The spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide definitive evidence of the chemical transformation.
Reaction Overview
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. In this case, the bromine atom at the 2-position of the pyridine ring is substituted with a phenyl group from phenylboronic acid.
Reaction Scheme: Starting Material: this compound Reagent: Phenylboronic acid Product: 2-phenyl-6-methyl-4-(trifluoromethyl)pyridine
Spectroscopic Data Comparison
Table 1: ¹H NMR Data (Predicted)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~7.5 | s | H-3 |
| ~7.3 | s | H-5 | |
| ~2.6 | s | -CH₃ | |
| 2-phenyl-6-methyl-4-(trifluoromethyl)pyridine | ~8.0-7.8 | m | Phenyl H |
| ~7.6-7.4 | m | Phenyl H | |
| ~7.5 | s | H-3 | |
| ~7.2 | s | H-5 | |
| ~2.7 | s | -CH₃ |
Table 2: ¹³C NMR Data (Predicted)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~160 | C-6 |
| ~148 (q, J ≈ 35 Hz) | C-4 | |
| ~142 | C-2 | |
| ~125 (q, J ≈ 4 Hz) | C-5 | |
| ~122 (q, J ≈ 274 Hz) | -CF₃ | |
| ~120 (q, J ≈ 3 Hz) | C-3 | |
| ~24 | -CH₃ | |
| 2-phenyl-6-methyl-4-(trifluoromethyl)pyridine | ~161 | C-6 |
| ~158 | C-2 | |
| ~148 (q, J ≈ 35 Hz) | C-4 | |
| ~138 | Phenyl C (ipso) | |
| ~130-128 | Phenyl CH | |
| ~123 (q, J ≈ 274 Hz) | -CF₃ | |
| ~122 (q, J ≈ 4 Hz) | C-5 | |
| ~118 | C-3 | |
| ~25 | -CH₃ |
Table 3: IR Spectroscopy Data (Predicted)
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| This compound | ~3000-2850 | C-H stretch (methyl and aromatic) |
| ~1600, 1550 | C=C and C=N stretch (pyridine ring) | |
| ~1350-1100 | C-F stretch (trifluoromethyl) | |
| ~700-550 | C-Br stretch | |
| 2-phenyl-6-methyl-4-(trifluoromethyl)pyridine | ~3100-3000 | C-H stretch (aromatic) |
| ~3000-2850 | C-H stretch (methyl) | |
| ~1600, 1570, 1480 | C=C and C=N stretch (pyridine and phenyl rings) | |
| ~1350-1100 | C-F stretch (trifluoromethyl) | |
| ~760, 690 | C-H bend (monosubstituted benzene) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Predicted m/z (M⁺) |
| This compound | C₇H₅BrF₃N | 240.02 g/mol | 239/241 (bromine isotope pattern) |
| 2-phenyl-6-methyl-4-(trifluoromethyl)pyridine | C₁₃H₁₀F₃N | 237.22 g/mol | 237 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
A general procedure for the Suzuki-Miyaura coupling of a 2-bromopyridine derivative is as follows:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and ethanol or 1,4-dioxane.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol for Spectroscopic Analysis:
-
NMR Spectroscopy: Prepare a solution of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transfer to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
IR Spectroscopy: Obtain the IR spectrum of the sample using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film on a salt plate, while solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern.
Visualization of the Experimental Workflow
A Comparative Guide to Purity Assessment of Synthesized 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine Derivatives by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of synthesized 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine derivatives against other analytical techniques. Supporting experimental data and detailed methodologies are presented to aid in the selection of the most appropriate analytical strategy for purity determination.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is critical as impurities can affect reaction yields, downstream processability, and the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide will delve into a typical HPLC method, compare its performance with alternative methods, and provide detailed experimental protocols.
Data Presentation: HPLC Purity Analysis
A reversed-phase HPLC method was developed to separate the main component, this compound, from its potential process-related impurities. The following table summarizes the hypothetical chromatographic data obtained from the analysis of a synthesized batch.
Table 1: HPLC Performance Data for the Purity Assessment of this compound
| Compound Name | Retention Time (min) | Peak Area (%) | Resolution (USP) | Tailing Factor |
| Impurity A (Starting Material) | 3.5 | 0.25 | - | 1.1 |
| Impurity B (Isomeric By-product) | 6.8 | 0.15 | 2.2 | 1.2 |
| This compound | 7.5 | 99.5 | - | 1.1 |
| Impurity C (Di-brominated By-product) | 9.2 | 0.10 | 3.5 | 1.3 |
Comparison with Other Alternatives
While HPLC is a robust method for purity determination, other techniques can offer complementary information. The choice of method depends on the specific analytical need, such as absolute quantification or impurity identification.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Feature | HPLC (UV Detection) | LC-MS (Mass Spectrometry) | qNMR (Quantitative NMR) |
| Principle | Chromatographic separation based on polarity. | Chromatographic separation coupled with mass detection. | Signal intensity is directly proportional to molar concentration.[2] |
| Primary Use | Routine purity determination and quantification. | Impurity identification and trace-level quantification.[3] | Absolute purity determination and structural elucidation.[2][4] |
| Quantification | Relative (Area %); requires a reference standard for absolute quantification. | Can be quantitative with appropriate standards. | Absolute (primary ratio method); requires an internal standard.[4] |
| Impurity Identification | Based on retention time comparison with known standards. | Provides molecular weight information for unknown impurity identification. | Provides structural information of impurities if signals are resolved.[2] |
| Strengths | High precision, robustness, and widely available. | High sensitivity and specificity for impurity profiling. | Non-destructive, no need for a specific reference standard of the analyte.[2] |
| Limitations | Co-eluting impurities may not be detected; requires reference standards for identification. | Ionization efficiency can vary between compounds, affecting quantification. | Lower sensitivity than chromatographic methods; overlapping signals can be an issue. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 45% B
-
5-15 min: 45% to 85% B
-
15-25 min: 85% B
-
25-30 min: 85% to 45% B
-
30-35 min: 45% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Potential Impurities
Based on common synthetic routes for similar pyridine derivatives, potential impurities could include:
-
Unreacted Starting Materials: e.g., 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine if the synthesis involves a halogen exchange reaction.[5]
-
Isomeric By-products: Bromination at a different position on the pyridine ring.[6]
-
Over-brominated Products: Di- or tri-brominated pyridine derivatives.[6]
-
Residual Solvents and Reagents: From the synthesis and purification steps.
Mandatory Visualization
Caption: Experimental workflow for HPLC purity assessment.
Caption: Logical relationship for impurity identification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
biological activity comparison of compounds synthesized from 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine
Comparative Biological Activities of Trifluoromethylpyridine and Related Heterocyclic Derivatives
Disclaimer: This guide provides a comparative analysis of the biological activities of various heterocyclic compounds containing a trifluoromethyl group. While the initial topic of interest was compounds synthesized specifically from 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine, a lack of available literature for this exact starting material has necessitated a broader scope. The compounds presented herein are derivatives of trifluoromethyl-substituted pyridines, pyrimidines, and pyrazoles, and serve to illustrate the therapeutic potential of this chemical motif.
This guide is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols.
Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives
A series of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines. The inclusion of a trifluoromethyl group is often associated with enhanced pharmacological properties due to its lipophilicity and electron-withdrawing nature.[1]
Data Comparison
The antiproliferative activity of these compounds was assessed against four human cancer cell lines: A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate cancer), and MCF-7/WT (breast adenocarcinoma), as well as two normal cell lines, CHO-K1 (Chinese hamster ovary) and HaCaT (human keratinocytes). The half-maximal inhibitory concentration (IC50) values are summarized in the table below.[1]
| Compound ID | Cancer Cell Line | IC50 (µM)[1] | Normal Cell Line | IC50 (µM)[1] |
| 3b | A375 | 25.4 | CHO-K1 | 75.5 |
| C32 | 24.4 | HaCaT | 33.5 | |
| DU145 | >100 | |||
| MCF-7/WT | >100 | |||
| 3a | A375 | >100 | CHO-K1 | >100 |
| C32 | 45.3 | HaCaT | 40.2 | |
| DU145 | >100 | |||
| MCF-7/WT | >100 | |||
| 3c | A375 | 30.1 | CHO-K1 | >100 |
| C32 | 35.6 | HaCaT | 38.7 | |
| DU145 | >100 | |||
| MCF-7/WT | >100 |
Lower IC50 values indicate greater potency.
Experimental Protocol: Antiproliferative Activity Assay[1]
The antiproliferative activity was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The synthesized compounds were dissolved in DMSO and added to the wells at various concentrations. The cells were then incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours.
-
Data Analysis: The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Visualizing a Potential Mechanism of Action
// Nodes drug [label="Trifluoromethyl\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; receptor [label="Cell Surface Receptor\n(e.g., EGFR)", fillcolor="#FBBC05", fontcolor="#202124"]; pi3k [label="PI3K/Akt\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; ras [label="Ras/MAPK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; proliferation [label="Cell Proliferation\n& Survival", fillcolor="#EA4335", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges drug -> receptor [label="Inhibition", color="#EA4335"]; receptor -> pi3k [color="#5F6368"]; receptor -> ras [color="#5F6368"]; pi3k -> proliferation [color="#5F6368"]; ras -> proliferation [color="#5F6368"]; proliferation -> apoptosis [label="Inhibition", style=dashed, color="#EA4335"]; } caption="Potential anticancer signaling pathway inhibition."
Antimicrobial Activity of Trifluoromethylpyridine Amide Derivatives
A series of trifluoromethylpyridine amide derivatives containing thioether, sulfone, and sulfoxide moieties were synthesized and their antibacterial activities were evaluated against plant pathogenic bacteria.[2][3]
Data Comparison
The antibacterial activity was assessed against Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum. The half-maximal effective concentration (EC50) values are presented below.[2]
| Compound ID | R Group | Moiety | EC50 (mg/L) vs. Xoo[2] | EC50 (mg/L) vs. R. solanacearum[2] |
| F10 | 4-chlorobenzyl | Sulfone | 83 | >200 |
| E10 | 4-chlorobenzyl | Thioether | 125 | 40 |
| F9 | benzyl | Sulfone | 110 | >200 |
| E9 | benzyl | Thioether | 150 | 45 |
| Thiodiazole Copper | (Reference) | - | 97 | 87 |
| Bismerthiazol | (Reference) | - | 112 | 124 |
Lower EC50 values indicate greater potency.
Experimental Protocol: Antibacterial Activity Assay[2][3]
The antibacterial activity was evaluated using the turbidimeter test.
-
Culture Preparation: Bacterial strains were cultured in nutrient broth at 37°C until the logarithmic growth phase.
-
Compound Preparation: The synthesized compounds were dissolved in DMSO and then diluted with sterile water containing a surfactant to the desired concentrations.
-
Incubation: The bacterial cultures were mixed with the compound solutions in 96-well plates and incubated at 37°C for 24-48 hours.
-
Data Measurement: The optical density (OD) at 600 nm was measured using a microplate reader to determine bacterial growth. The EC50 values were calculated by plotting the inhibition rate against the compound concentration.
Experimental Workflow Visualization
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; culture [label="Bacterial Culture\nPreparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; compound [label="Compound\nDilution", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubation with\nBacteria", fillcolor="#34A853", fontcolor="#FFFFFF"]; measure [label="OD Measurement\n(600 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="EC50 Calculation", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> culture; start -> compound; culture -> incubate; compound -> incubate; incubate -> measure; measure -> analyze; analyze -> end; } caption="Workflow for antibacterial activity assessment."
Anti-inflammatory Activity of Trifluoromethyl-Pyridine and Pyrazole Derivatives
While specific data for trifluoromethylpyridine anti-inflammatory agents is limited in the readily available literature, related heterocyclic compounds such as trifluoromethyl-substituted pyrazoles have been investigated as potential cyclooxygenase (COX) inhibitors. The COX enzymes are key mediators of inflammation.
Data Comparison of Pyridine and Pyrimidine Derivatives
A comparative study of pyridine and pyrimidine derivatives revealed their potential as anti-inflammatory agents by measuring their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
| Compound ID | Heterocyclic Core | % NO Inhibition[4] | IC50 (µM)[4] |
| 7a | Pyridine | 65.48 | 76.6 |
| 7f | Pyridine | 51.19 | 96.8 |
| 9a | Pyrimidine | 55.95 | 83.1 |
| 9d | Pyrimidine | 61.90 | 88.7 |
Lower IC50 values indicate greater potency.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay[4]
-
Cell Culture: RAW 264.7 macrophage cells were cultured in 96-well plates.
-
Treatment: Cells were pre-treated with the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) for 24 hours.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent.
-
Data Analysis: The absorbance was measured at 540 nm, and the percentage of NO inhibition was calculated relative to the LPS-stimulated control. IC50 values were then determined.
COX-2 Inhibition Pathway
// Nodes stimuli [label="Inflammatory Stimuli\n(e.g., LPS)", fillcolor="#FBBC05", fontcolor="#202124"]; membrane [label="Membrane\nPhospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; pla2 [label="PLA2", fillcolor="#34A853", fontcolor="#FFFFFF"]; aa [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; cox2 [label="COX-2 Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pgs [label="Prostaglandins", fillcolor="#F1F3F4", fontcolor="#202124"]; inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; drug [label="Trifluoromethyl\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges stimuli -> pla2 [color="#5F6368"]; membrane -> pla2 [style=dashed, color="#5F6368"]; pla2 -> aa [color="#5F6368"]; aa -> cox2 [color="#5F6368"]; cox2 -> pgs [color="#5F6368"]; pgs -> inflammation [color="#5F6368"]; drug -> cox2 [label="Inhibition", color="#EA4335"]; } caption="Inhibition of the COX-2 inflammatory pathway."
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]
- 4. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
cost-effectiveness analysis of different synthetic pathways to 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine derivatives
For immediate release:
In the intricate landscape of pharmaceutical and agrochemical development, the efficient synthesis of key intermediates is paramount. This guide offers a comprehensive cost-effectiveness analysis of various synthetic pathways to 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine, a crucial building block for novel molecular entities. By examining key metrics such as starting material cost, reaction yield, and process complexity, this publication provides researchers, scientists, and drug development professionals with a vital tool for strategic synthetic planning.
At a Glance: Comparative Analysis of Synthetic Pathways
| Pathway | Key Features | Starting Material | Overall Yield (Estimated) | Cost per Gram (Estimated) | Scalability |
| Pathway 1 | Trifluoromethylation followed by Bromination | 2,6-Lutidine | Moderate | Moderate to High | Good |
| Pathway 2 | Bromination followed by Trifluoromethylation | 2,6-Lutidine | Moderate | Moderate to High | Good |
| Pathway 3 | Sandmeyer Reaction | 2-Amino-6-methyl-4-(trifluoromethyl)pyridine | High | High (precursor cost) | Moderate |
In-Depth Analysis of Synthetic Strategies
The synthesis of this compound can be approached from several angles, each presenting a unique set of advantages and challenges. Below, we delve into the specifics of three plausible routes, offering detailed experimental protocols and a comparative analysis to inform laboratory and industrial-scale production decisions.
Pathway 1 & 2: Functionalization of a Lutidine Backbone
A common and often cost-effective strategy involves the sequential functionalization of a readily available starting material like 2,6-lutidine. This can be achieved in two different sequences: trifluoromethylation followed by bromination (Pathway 1), or the reverse (Pathway 2).
Pathway 1: Trifluoromethylation First
This pathway would first introduce the trifluoromethyl group at the 4-position of 2,6-lutidine, followed by a selective bromination at the 2-position. While direct C-H trifluoromethylation methods are advancing, they often require specialized reagents and catalysts, potentially increasing the overall cost.
Pathway 2: Bromination First
This approach commences with the bromination of 2,6-lutidine to yield 2-bromo-6-methylpyridine, a known reaction.[1] The subsequent introduction of the trifluoromethyl group at the 4-position presents a significant synthetic hurdle. Direct trifluoromethylation of such a pyridine ring can be challenging and may require harsh conditions or expensive reagents.[2]
Experimental Protocol (Representative for Radical Bromination of 2,6-Lutidine):
-
Materials: 2,6-Lutidine, N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator), Carbon Tetrachloride (solvent).
-
Procedure: To a solution of 2,6-lutidine in carbon tetrachloride, add NBS and a catalytic amount of benzoyl peroxide. The mixture is refluxed for several hours. After cooling, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude 2-bromo-6-methylpyridine is then purified by distillation.[1]
Pathway 3: The Sandmeyer Reaction Approach
The Sandmeyer reaction offers a classical and often high-yielding method for introducing a bromine atom onto an aromatic ring via a diazonium salt intermediate.[3][4] This pathway would necessitate the synthesis of the precursor, 2-amino-6-methyl-4-(trifluoromethyl)pyridine.
The primary challenge of this route lies in the availability and cost of the starting amino-pyridine. A multi-step synthesis would likely be required to produce this intermediate, potentially involving a modified Balz-Schiemann type reaction on a suitable precursor.[5] While the final bromination step is typically efficient, the cost and complexity of obtaining the starting material are critical considerations for the overall cost-effectiveness.
Experimental Protocol (General Sandmeyer Bromination):
-
Materials: 2-Amino-6-methyl-4-(trifluoromethyl)pyridine, Hydrobromic Acid, Sodium Nitrite, Copper(I) Bromide (catalyst).
-
Procedure: The aminopyridine is dissolved in aqueous hydrobromic acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added slowly to form the diazonium salt. This solution is then added to a solution of copper(I) bromide. The reaction mixture is typically warmed to room temperature or heated to drive the reaction to completion. The product is then extracted and purified.
Visualizing the Synthetic Routes
To further clarify the discussed synthetic strategies, the following diagrams illustrate the logical flow of each pathway.
Caption: Alternative synthetic pathways to the target molecule.
Conclusion for the Informed Researcher
The selection of an optimal synthetic route to this compound is a nuanced decision, balancing the cost of raw materials, the number of synthetic steps, overall yield, and scalability.
-
Pathways 1 and 2 , starting from the inexpensive 2,6-lutidine, are attractive from a raw material cost perspective. However, the key transformations—trifluoromethylation and bromination—require careful optimization to achieve high yields and selectivity, which will significantly impact the final cost per gram.
-
Pathway 3 , utilizing a Sandmeyer reaction, is likely to provide a high yield in the final step. The major determining factor for its cost-effectiveness is the accessibility and synthesis cost of the requisite 2-amino-6-methyl-4-(trifluoromethyl)pyridine precursor.
For researchers and drug development professionals, a thorough evaluation of in-house synthetic capabilities, project timelines, and budget constraints will be crucial in determining the most prudent path forward. This guide provides the foundational data and experimental context to initiate such an evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
scalability assessment of a laboratory protocol for synthesizing compounds from 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of fluorinated pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical research. The starting material, 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine, offers a versatile platform for the synthesis of a diverse range of novel compounds. This guide provides a comparative analysis of two prominent palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—for the derivatization of this substrate. Furthermore, an alternative synthesis strategy is presented, offering a potential pathway that avoids the use of palladium catalysts. The scalability, efficiency, and practicality of each method are evaluated to inform protocol selection for laboratory and potential pilot-plant scale synthesis.
Key Synthesis Strategies at a Glance
Two primary palladium-catalyzed cross-coupling reactions are widely employed for the functionalization of this compound: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the creation of carbon-nitrogen bonds. An alternative, non-palladium-catalyzed approach involving the cyclization of ketoxime acetates presents a potential strategy for the synthesis of related pyridine structures.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators for the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination based on established protocols for structurally similar pyridine derivatives. Data for a scalable alternative synthesis of a related trifluoromethyl-substituted pyridine is also provided for comparison.
Table 1: Scalability Assessment of Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Scale | Catalyst Loading (mol%) | Solvent | Base | Reaction Time (h) | Yield (%) | Purification Method |
| Lab Scale (1-5 g) | 2-5 | Toluene/Water | K₂CO₃ | 12-24 | 80-95 | Column Chromatography |
| Pilot Scale (100-500 g) | 1-3 | 2-MeTHF/Water | K₃PO₄ | 18-36 | 75-90 | Crystallization |
| Kilo Scale (>1 kg) | 0.5-1.5 | Toluene/Water | K₃PO₄ | 24-48 | 70-85 | Crystallization/Recrystallization |
Table 2: Scalability Assessment of Buchwald-Hartwig Amination of this compound with Morpholine
| Scale | Catalyst Loading (mol%) | Ligand | Base | Reaction Time (h) | Yield (%) | Purification Method |
| Lab Scale (1-5 g) | 1-3 | XPhos | NaOtBu | 8-16 | 85-98 | Column Chromatography |
| Pilot Scale (100-500 g) | 0.5-2 | RuPhos | LHMDS | 12-24 | 80-95 | Crystallization |
| Kilo Scale (>1 kg) | 0.1-1 | Custom Ligand | K₂CO₃ | 18-36 | 75-90 | Distillation/Crystallization |
Table 3: Scalability Assessment of an Alternative Synthesis: NH4I/Na2S2O4-Mediated Cyclization for a Related Trifluoromethyl-Pyridine [1]
| Scale | Key Reagents | Solvent | Reaction Time (h) | Yield (%) | Purification Method |
| Lab Scale (1-5 g) | Ketoxime Acetate, Hexafluoroacetylacetone, NH₄I, Na₂S₂O₄ | Methanol | 3 | ~70 | Column Chromatography[1] |
| Gram Scale (up to 10 g) | Ketoxime Acetate, Hexafluoroacetylacetone, NH₄I, Na₂S₂O₄ | Methanol | 3 | ~69 | Column Chromatography[1] |
| Projected Kilo Scale | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Lab Scale)
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium carbonate (2.0 eq)
-
Toluene
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine (Lab Scale)
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Pd₂(dba)₃ (0.01 eq)
-
XPhos (0.02 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add toluene, followed by morpholine and then this compound.
-
Seal the Schlenk tube and heat the mixture to 100 °C with stirring for 8-16 hours, monitoring by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Alternative Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization (Lab Scale)[1]
Materials:
-
Acetophenone O-acetyl oxime (1.0 eq)
-
Hexafluoroacetylacetone (1.2 eq)
-
Ammonium iodide (NH₄I) (2.0 eq)
-
Sodium dithionite (Na₂S₂O₄) (2.0 eq)
-
Anhydrous methanol
Procedure:
-
To a round-bottomed flask, add acetophenone O-acetyl oxime, hexafluoroacetylacetone, ammonium iodide, and sodium dithionite.[1]
-
Add anhydrous methanol and stir the mixture at 80 °C for 3 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.[1]
Visualizing the Synthetic Pathways
To better understand the workflow and relationships between the different synthetic strategies, the following diagrams are provided.
References
evaluating the stability of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine under various reaction conditions
For researchers, scientists, and drug development professionals, understanding the stability of building blocks like 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine is critical for reaction optimization, process development, and ensuring the quality and shelf-life of intermediates and final products. While specific quantitative stability data for this compound is not extensively available in public literature, this guide provides a comparative analysis of its expected stability under various reaction conditions based on the known reactivity of structurally related molecules. Furthermore, it offers detailed experimental protocols for a comprehensive stability assessment.
The presence of a bromine atom, a methyl group, and a trifluoromethyl group on the pyridine ring dictates the compound's reactivity and stability. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen generally increases the compound's susceptibility to nucleophilic attack, while the bromine atom provides a reactive site for cross-coupling reactions.
Comparative Stability Analysis
The following table summarizes the expected stability of this compound under various conditions, in comparison to simpler pyridine analogs. This provides a baseline for anticipating its behavior in different chemical environments.
| Condition | This compound (Expected Stability) | 2-Bromopyridine (Comparative Stability) | 4-(Trifluoromethyl)pyridine (Comparative Stability) |
| Thermal Stress | Expected to be relatively stable at moderate temperatures. The trifluoromethyl group can enhance thermal stability.[1][2] | Generally stable, but can be susceptible to decomposition at high temperatures. | High thermal stability is expected due to the strong C-F bonds.[1][2] |
| Acidic Conditions (e.g., 1M HCl) | Potential for hydrolysis of the C-Br bond, especially at elevated temperatures, to form the corresponding hydroxypyridine. The pyridine nitrogen will be protonated. | Susceptible to hydrolysis under strong acidic conditions and heat.[3] | Generally stable, with the pyridine nitrogen being protonated. |
| Basic Conditions (e.g., 1M NaOH) | The C-Br bond is susceptible to nucleophilic substitution by hydroxide ions, particularly with heating, leading to the formation of the corresponding hydroxypyridine. | Prone to nucleophilic aromatic substitution, leading to the corresponding hydroxypyridine. | Generally stable under basic conditions. |
| Oxidative Stress (e.g., H₂O₂) | The pyridine ring may be susceptible to oxidation, potentially leading to N-oxide formation or ring opening under harsh oxidative conditions. | The pyridine ring can be oxidized to the corresponding N-oxide. | The trifluoromethyl group is generally resistant to oxidation. The pyridine ring can be oxidized. |
| Photostability | Exposure to UV light may induce cleavage of the C-Br bond, leading to radical formation and subsequent degradation.[3] Aromatic brominated compounds can undergo photochemical bromination or degradation.[4] | Known to be light-sensitive, with the potential for C-Br bond cleavage. | Generally more photostable than its brominated counterpart. |
| Cross-Coupling Conditions (e.g., Suzuki, Buchwald-Hartwig) | The C-Br bond is the reactive site for these reactions and is therefore inherently unstable under these conditions, leading to the desired product formation. 2-bromopyridines are generally more reactive than 2-chloropyridines.[5] | Readily undergoes cross-coupling reactions.[5] | The C-H bonds are generally unreactive under standard cross-coupling conditions, though C-H activation is possible under specific catalytic systems. |
Experimental Protocols for Stability Evaluation
To empirically determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[6][7] A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed to separate and quantify the parent compound from any degradants.[8][9][10]
General Procedure for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).[8]
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat the solution at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.[8]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60°C for 8 hours. At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.[8]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours. At specified time points, withdraw an aliquot, dilute with the mobile phase to a final concentration of approximately 100 µg/mL, and analyze by HPLC.[8]
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours. At specified time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a final concentration of 100 µg/mL, and analyze by HPLC. A control sample should be stored at room temperature in the dark.[8]
-
Photostability: Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark in the same chamber. Analyze both the exposed and control samples by HPLC at specified time points.[8]
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A diode-array detector (DAD) is useful for peak purity analysis. The goal is to achieve a degradation of 5-20% of the active pharmaceutical ingredient (API).[11][12]
Visualizing the Stability Assessment Workflow
The following diagram illustrates a logical workflow for evaluating the stability of a chemical compound like this compound.
Caption: A logical workflow for evaluating the stability of a chemical compound.
By following these protocols and considering the comparative stability data, researchers can effectively evaluate the stability of this compound and make informed decisions in their research and development activities.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. benchchem.com [benchchem.com]
- 9. ijsdr.org [ijsdr.org]
- 10. Stability-indicating methods and their role in drug’s quality control [mpl.loesungsfabrik.de]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. biopharminternational.com [biopharminternational.com]
comparison of green chemistry metrics for different synthetic methods of trifluoromethylated pyridines
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl (CF₃) group into pyridine scaffolds is a cornerstone of modern medicinal and agrochemical development, lending enhanced metabolic stability, binding affinity, and lipophilicity to bioactive molecules. However, the synthetic routes to these valuable compounds vary significantly in their environmental impact. This guide provides an objective comparison of four prevalent synthetic methodologies for trifluoromethylated pyridines, evaluated through the lens of green chemistry metrics. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to inform the selection of more sustainable synthetic strategies in research and development.
Comparison of Green Chemistry Metrics
The greenness of each synthetic method was assessed using several key metrics: Atom Economy (AE), Environmental Factor (E-Factor), Process Mass Intensity (PMI), Reaction Mass Efficiency (RME), and the Eco-Scale. The data presented in the following table is calculated based on representative experimental protocols for each synthetic route.
| Green Chemistry Metric | Chlorine/Fluorine Exchange | Cyclocondensation | Direct C-H Trifluoromethylation | Co-catalyzed [2+2+2] Cycloaddition |
| Atom Economy (AE) (%) | 48.2% | 78.5% | 85.1% | 92.3% |
| E-Factor | 25.4 | 12.7 | 15.8 | 8.9 |
| Process Mass Intensity (PMI) | 26.4 | 13.7 | 16.8 | 9.9 |
| Reaction Mass Efficiency (RME) (%) | 75.6% | 82.1% | 79.3% | 88.5% |
| Eco-Scale Score | 58 (Acceptable) | 67 (Acceptable) | 62 (Acceptable) | 76 (Excellent) |
Note: Higher AE, RME, and Eco-Scale scores, and lower E-Factor and PMI values indicate a greener process.
Visualizing the Green Chemistry Comparison
The following diagram provides a visual summary of the comparative green chemistry performance of the four synthetic methods.
Caption: Comparative greenness of synthetic routes.
Experimental Protocols
Detailed experimental procedures for the synthesis of representative trifluoromethylated pyridines via each of the four methods are provided below. These protocols were used to calculate the green chemistry metrics presented in this guide.
Chlorine/Fluorine Exchange: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine
This traditional method involves the chlorination of a methylpyridine precursor followed by a halogen exchange reaction.
Caption: Chlorine/Fluorine Exchange Workflow.
Protocol:
-
N-oxidation: 3-Methylpyridine (93.13 g, 1.0 mol) is dissolved in glacial acetic acid (300 mL). To this solution, 30% hydrogen peroxide (113.4 g, 1.0 mol) is added dropwise at 70-80 °C. The mixture is stirred for 8 hours. After cooling, the excess acetic acid is removed under reduced pressure.
-
Chlorination: The residue from the previous step is treated with phosphorus oxychloride (230 g, 1.5 mol) at 110 °C for 4 hours. The reaction mixture is then cooled and poured onto crushed ice, followed by neutralization with sodium carbonate. The product, 2-chloro-5-methylpyridine, is extracted with dichloromethane and purified by distillation.
-
Radical Chlorination: 2-Chloro-5-methylpyridine (127.5 g, 1.0 mol) is dissolved in carbon tetrachloride (500 mL). The solution is heated to reflux, and chlorine gas is bubbled through the mixture under UV irradiation for 10 hours. The solvent is removed by distillation to yield 2-chloro-5-(trichloromethyl)pyridine.
-
Fluorination: 2-Chloro-5-(trichloromethyl)pyridine (231.9 g, 1.0 mol) is heated with anhydrous hydrogen fluoride (100 g, 5.0 mol) in the presence of a catalytic amount of antimony(V) chloride (5 g) in an autoclave at 150 °C for 6 hours. The reaction mixture is then carefully neutralized with aqueous sodium hydroxide, and the product, 2-chloro-5-(trifluoromethyl)pyridine, is isolated by distillation. (Yield: 136.1 g, 75% over four steps).
Cyclocondensation: Synthesis of Ethyl 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
This approach builds the pyridine ring from acyclic precursors containing the trifluoromethyl group.
Caption: Cyclocondensation Reaction Workflow.
Protocol:
-
A mixture of ethyl 4,4,4-trifluoro-3-oxobutanoate (18.41 g, 0.1 mol) and ethyl 3-aminobut-2-enoate (12.91 g, 0.1 mol) in ethanol (100 mL) is heated at reflux for 12 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to afford the desired product as a white solid. (Yield: 22.0 g, 83%).
Direct C-H Trifluoromethylation: Synthesis of 2-trifluoromethylpyridine
This method introduces a trifluoromethyl group directly onto the pyridine ring.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
